IITR08367
Description
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Properties
CAS No. |
20193-94-6 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
SNMMLKYSGIFPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of IITR08367: A Technical Guide to a Novel Efflux Pump Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of IITR08367, a novel small molecule identified as a potent efflux pump inhibitor. This compound, chemically known as bis(4-methylbenzyl) disulfide, has demonstrated significant efficacy in potentiating the activity of the antibiotic fosfomycin against multidrug-resistant Acinetobacter baumannii. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Disruption of the Transmembrane Proton Gradient
This compound functions by inhibiting the AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters in Acinetobacter baumannii.[1][2] The AbaF pump is a crucial component of the bacterium's intrinsic resistance to fosfomycin, actively expelling the antibiotic from the cell.[1][2] The inhibitory action of this compound is achieved through the disruption of the transmembrane proton gradient.[1][2] This perturbation of the proton motive force effectively de-energizes the AbaF pump, which operates as a fosfomycin/H+ antiporter, leading to the intracellular accumulation of fosfomycin and the restoration of its antibacterial efficacy.[1][2]
Quantitative Data Summary
The potentiation of fosfomycin activity by this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
Table 1: Potentiation of Fosfomycin Minimum Inhibitory Concentration (MIC) by this compound
| Bacterial Strain | Fosfomycin MIC (μg/mL) | Fosfomycin MIC with this compound (50 μM) (μg/mL) | Fold Reduction in MIC |
| E. coli KAM32/pUC18_abaF | 32 | 2 | 16 |
| A. baumannii RPTC-15 | >1024 | 128 | 8 |
Data sourced from Saini et al., ACS Infectious Diseases, 2024.[1][3]
Table 2: In Vivo Efficacy of this compound-Fosfomycin Combination in a Murine UTI Model
| Treatment Group | Bacterial Burden (log10 CFU) in Kidney | Bacterial Burden (log10 CFU) in Bladder |
| Control (Untreated) | ~8.5 | ~8.0 |
| Fosfomycin alone | ~7.0 | ~6.5 |
| This compound + Fosfomycin | <5.5 | <5.0 |
The combination of this compound and fosfomycin resulted in a >3 log10 reduction in bacterial burden in both kidney and bladder tissues.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of AbaF efflux pump and its inhibition by this compound.
Caption: Experimental workflow for the identification and validation of this compound.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
AbaF Inhibitor Screening
-
Bacterial Strain: Escherichia coli KAM32 harboring the pUC18_abaF plasmid, which expresses the A. baumannii AbaF efflux pump.
-
Method: A checkerboard titration assay was performed in 96-well microtiter plates.
-
Protocol:
-
A two-fold serial dilution of fosfomycin was prepared in Mueller-Hinton Broth (MHB).
-
A fixed, non-inhibitory concentration (50 μM) of each of the 24 putative efflux pump inhibitors, including this compound, was added to the wells.[4]
-
The plates were inoculated with an overnight culture of E. coli KAM32/pUC18_abaF, adjusted to a final density of 5 x 10^5 CFU/mL.
-
Plates were incubated at 37°C for 18 hours.
-
The Minimum Inhibitory Concentration (MIC) of fosfomycin was determined as the lowest concentration that completely inhibited visible bacterial growth. A 16-fold reduction in the MIC of fosfomycin was observed in the presence of 50 µM this compound.[4]
-
Ethidium Bromide (EtBr) Efflux Assay
-
Principle: This assay measures the ability of the cells to efflux EtBr, a fluorescent substrate of many efflux pumps. Inhibition of the pump leads to increased intracellular accumulation of EtBr and a corresponding increase in fluorescence.
-
Protocol:
-
A. baumannii cells were grown to the mid-logarithmic phase, harvested, and washed with phosphate-buffered saline (PBS).
-
The cells were resuspended in PBS containing glucose (as an energy source) and EtBr.
-
The cell suspension was incubated to allow for EtBr accumulation.
-
Efflux was initiated by adding a high concentration of glucose.
-
The fluorescence of the cell suspension was monitored over time using a fluorometer with excitation and emission wavelengths of 530 nm and 590 nm, respectively.
-
The assay was performed in the presence and absence of this compound to determine its effect on EtBr efflux.
-
Quinacrine-Based Proton-Sensitive Fluorescence Assay
-
Principle: This assay is used to assess the transmembrane proton gradient. Quinacrine is a fluorescent probe whose fluorescence is quenched upon entering an acidic environment. In everted membrane vesicles, an active proton pump will create an acidic interior, quenching the fluorescence of quinacrine. An agent that disrupts the proton gradient will prevent this quenching.
-
Protocol:
-
Everted membrane vesicles were prepared from A. baumannii.
-
The vesicles were incubated with quinacrine in a buffered solution.
-
The reaction was initiated by the addition of a substrate to energize the proton pumps (e.g., NADH).
-
Fluorescence was monitored over time. A decrease in fluorescence indicates the formation of a proton gradient.
-
The assay was repeated in the presence of this compound to observe its effect on the proton gradient. This compound was shown to inhibit the quenching of quinacrine fluorescence, indicating a disruption of the proton gradient.[1][4]
-
Membrane Depolarization Assay
-
Principle: This assay measures changes in the bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC3(5). Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
-
Protocol:
-
Mid-log phase A. baumannii cells were harvested, washed, and resuspended in a buffer containing the DiSC3(5) dye.
-
The cell suspension was incubated to allow the dye to incorporate into the polarized membranes, resulting in fluorescence quenching.
-
Once a stable baseline fluorescence was achieved, this compound was added to the suspension.
-
The change in fluorescence was monitored over time. An increase in fluorescence indicates membrane depolarization.
-
Murine Urinary Tract Infection (UTI) Model
-
Animal Model: Female BALB/c mice.
-
Infection: Mice were transurethrally inoculated with a clinical isolate of A. baumannii.
-
Treatment:
-
One group of mice received fosfomycin.
-
A second group received a combination of fosfomycin and this compound.
-
A control group remained untreated.
-
-
Outcome Measurement: After a defined treatment period, the mice were euthanized, and their bladders and kidneys were harvested. The organs were homogenized, and serial dilutions were plated on agar to determine the bacterial load (CFU/g of tissue). The combination of this compound and fosfomycin resulted in a greater than 3 log10 reduction in bacterial burden compared to the untreated control.[1][2]
References
An In-depth Technical Guide on IITR08367: A Novel Efflux Pump Inhibitor for Combating Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the persistent battle against antimicrobial resistance, the emergence of multidrug-resistant pathogens such as Acinetobacter baumannii presents a formidable challenge to global health. This technical guide delves into the chemical structure, properties, and mechanism of action of IITR08367 , a novel small molecule identified as a potent efflux pump inhibitor. This compound, chemically known as bis(4-methylbenzyl) disulfide , has demonstrated significant efficacy in potentiating the activity of the antibiotic fosfomycin against resistant strains of A. baumannii. This document provides a comprehensive overview of the physicochemical characteristics of this compound, its biological activity, and detailed protocols for key experimental assays that validate its function.
Chemical Structure and Properties
This compound is a disulfide compound with the systematic IUPAC name 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene. Its structure is characterized by two p-tolyl groups linked by a disulfide bond.
Chemical Structure:
Image Source: PubChem CID 66027
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | [1] |
| Synonyms | bis(4-methylbenzyl) disulfide, p-Tolyl disulfide | [2][3] |
| CAS Number | 103-19-5 | [3] |
| Molecular Formula | C₁₄H₁₄S₂ | [1][3] |
| Molecular Weight | 246.4 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 41-45 °C | [4] |
Mechanism of Action and Biological Activity
This compound functions as an efflux pump inhibitor, specifically targeting the AbaF efflux pump in Acinetobacter baumannii.[5][6] The AbaF pump, a member of the major facilitator superfamily (MFS) of transporters, is a proton-dependent antiporter responsible for the active efflux of fosfomycin, a broad-spectrum antibiotic.[2][6] By extruding fosfomycin from the bacterial cell, the AbaF pump confers intrinsic resistance to this antibiotic.
The inhibitory action of this compound is centered on the disruption of the transmembrane proton gradient.[2][6] This perturbation of the proton motive force effectively incapacitates the AbaF pump, leading to the intracellular accumulation of fosfomycin and restoring its antibacterial efficacy. Furthermore, this compound has been shown to inhibit biofilm formation in A. baumannii, a critical factor in the pathogenicity and antibiotic resistance of this organism.[2][5]
Signaling Pathway: Inhibition of AbaF Efflux Pump
The following diagram illustrates the mechanism of AbaF-mediated fosfomycin efflux and its inhibition by this compound.
Caption: Inhibition of the AbaF efflux pump by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Combination with Fosfomycin
| Parameter | Organism | Condition | This compound Concentration | Fosfomycin Concentration | Result | Reference |
| Biofilm Inhibition | A. baumannii | - | 100 µM | 64 mg/L | Significant reduction in biofilm formation | [7] |
| Checkerboard Titration | A. baumannii RPTC-15 | - | Dose-dependent | Dose-dependent | Up to 8-fold reversal of fosfomycin efficacy | [7] |
| Post-antibiotic Effect | AbaF-expressing E. coli | - | 50 µM | - | Increased by 30 min | [8] |
Table 2: In Vivo Efficacy of this compound-Fosfomycin Combination
| Animal Model | Infection Model | Treatment | Dosing Regimen | Outcome | Reference |
| Murine | Urinary Tract Infection (A. baumannii) | This compound + Fosfomycin | 30 mg/kg (i.p.) every 12h for 54h | > 3 log₁₀ reduction in bacterial burden in kidney and bladder | [2] |
Table 3: Toxicity Profile of this compound
| Assay | Cell Type | This compound Concentration Range | Result | Reference |
| Hemolysis Assay | Red Blood Cells | 12.5 - 200 µM | No toxicity observed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary research publication by Saini et al. (2024) and established laboratory methods.
AbaF Inhibitor Screening
This protocol describes the initial screening of putative efflux pump inhibitors against an E. coli strain engineered to express the A. baumannii AbaF pump.
Caption: Workflow for AbaF inhibitor screening.
Methodology:
-
An AbaF inhibitor screening was performed against Escherichia coli KAM32/pUC18_abaF.
-
The non-inhibitory concentration of 24 putative efflux pump inhibitors was used.
-
The ability of these compounds to restore the efficacy of fosfomycin was assessed by measuring bacterial growth.[2]
Ethidium Bromide (EtBr) Efflux Assay
This assay validates the inhibitory activity of this compound on efflux pump activity by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide.
Caption: Workflow for the Ethidium Bromide Efflux Assay.
Methodology:
-
The inhibitory activity of this compound against fosfomycin/H+ antiport was validated using an ethidium bromide efflux assay.[2]
Quinacrine-Based Proton-Sensitive Fluorescence Assay
This assay directly assesses the effect of this compound on the transmembrane proton gradient using the pH-sensitive fluorescent probe quinacrine.
Methodology:
-
The mechanism of the inhibitory effect of this compound on fosfomycin/H+ antiport movement was investigated using a quinacrine-based proton ion concentration-sensitive fluorescence assay in everted membrane vesicles.
-
The fluorescence of quinacrine, which is quenched by an acidic intravesicular environment, is monitored.
-
Disruption of the proton gradient by this compound leads to an increase in fluorescence.[6]
Membrane Depolarization Assay
This assay confirms the ability of this compound to disrupt the bacterial membrane potential.
Methodology:
-
The membrane depolarization activity of this compound was confirmed using a suitable voltage-sensitive fluorescent dye.
-
An increase in fluorescence upon addition of this compound indicates membrane depolarization.[2]
Checkerboard Titration Assay
This assay determines the synergistic interaction between this compound and fosfomycin.
Methodology:
-
A two-dimensional checkerboard titration was performed in a 96-well plate.
-
Serial dilutions of this compound were tested against serial dilutions of fosfomycin.
-
The minimum inhibitory concentration (MIC) of fosfomycin in the presence of varying concentrations of this compound was determined.[7]
Biofilm Inhibition Assay
This assay quantifies the ability of this compound to prevent biofilm formation by A. baumannii.
Methodology:
-
A. baumannii was grown in 96-well plates in the presence of various concentrations of this compound and fosfomycin.
-
After incubation, non-adherent cells were washed away.
-
The remaining biofilm was stained with crystal violet, and the absorbance was measured to quantify biofilm mass.[7]
Murine Urinary Tract Infection (UTI) Model
This in vivo model evaluates the therapeutic potential of the this compound-fosfomycin combination.
Methodology:
-
Female mice were infected with a clinical isolate of A. baumannii via transurethral catheterization.
-
Mice were treated with this compound (30 mg/kg, intraperitoneally) and fosfomycin.
-
At the end of the treatment period, the bacterial burden in the kidneys and bladder was determined by colony-forming unit (CFU) counts.[2]
Conclusion
This compound represents a promising new lead in the development of adjuvants to overcome antibiotic resistance. Its ability to inhibit the AbaF efflux pump and disrupt the proton motive force in Acinetobacter baumannii effectively restores the efficacy of fosfomycin. The preclinical data, including its potent in vitro and in vivo activity and favorable toxicity profile, underscore its potential for further development as a therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.
References
- 1. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Press Release:Press Information Bureau [pib.gov.in]
- 5. indiacsr.in [indiacsr.in]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
IITR08367 as an Efflux Pump Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) in pathogenic bacteria presents a significant and growing threat to global health. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, rendering them ineffective. The small molecule IITR08367 has emerged as a promising efflux pump inhibitor (EPI), specifically demonstrating potent activity against the AbaF efflux pump in the high-priority pathogen Acinetobacter baumannii. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its operational pathways.
Introduction
Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its intrinsic resistance to a wide array of antibiotics, including fosfomycin.[1][2] This resistance is largely mediated by the active efflux of antimicrobial agents from the cell. The AbaF transporter, a member of the Major Facilitator Superfamily (MFS) of efflux pumps, has been identified as a key contributor to fosfomycin resistance and biofilm formation in A. baumannii.[1][3] this compound, chemically identified as bis(4-methylbenzyl) disulfide, has been identified as a novel inhibitor of the AbaF efflux pump.[1][2][3] This document serves as a technical resource for researchers engaged in the study and development of novel antibacterial therapies.
Mechanism of Action
This compound functions by disrupting the proton motive force across the bacterial cell membrane.[3][4] Specifically, it perturbs the transmembrane proton gradient, which is the energy source for H+-dependent efflux pumps like AbaF.[1][3][4] By interfering with this proton gradient, this compound effectively de-energizes the AbaF pump, leading to the intracellular accumulation of its substrates, such as fosfomycin. This mechanism restores the antibacterial efficacy of fosfomycin against resistant A. baumannii strains.[4]
Caption: Mechanism of this compound action on the AbaF efflux pump.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: Potentiation of Fosfomycin Activity
| Bacterial Strain | Compound | Fold Potentiation of Fosfomycin Activity | Reference |
| E. coli KAM32/pUC18_abaF | This compound | Up to 16-fold | [3] |
Table 2: Reversal of Ciprofloxacin MIC
| Efflux Pump | Compound | Fold Reversal of Ciprofloxacin MIC | Reference |
| AbeS | This compound | 4-fold | [3] |
| AbeM | This compound | 8-fold | [3] |
Table 3: In Vivo Efficacy in a Murine UTI Model
| Treatment Group | Reduction in Bacterial Burden (log10 CFU) | Tissue | Reference |
| This compound + Fosfomycin | > 3 | Kidney and Bladder | [1] |
Table 4: Cytotoxicity Profile
| Compound | Concentration | Cytotoxicity | Reference |
| This compound | Up to 400 µM | Non-toxic to E. coli and A. baumannii | [3] |
| This compound | Not specified | Non-hemolytic and non-cytotoxic to human erythrocytes and PBMCs | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Ethidium Bromide (EtBr) Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of EtBr, a known substrate of many efflux pumps.
-
Bacterial Culture Preparation: Grow E. coli KAM32/pUC18_abaF to the mid-logarithmic phase.
-
Cell Loading: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS containing EtBr. Incubate to allow for EtBr accumulation.
-
Efflux Initiation: Add glucose to energize the cells and initiate efflux.
-
Inhibitor Treatment: Add this compound at the desired concentration to the cell suspension.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates EtBr efflux, while a stable or increased fluorescence in the presence of the inhibitor suggests efflux inhibition.
Quinacrine-Based Proton-Sensitive Fluorescence Assay
This assay is used to assess the disruption of the transmembrane proton gradient.
-
Everted Membrane Vesicle Preparation: Prepare everted membrane vesicles from E. coli KAM32/pUC18_abaF.
-
Assay Buffer: Resuspend the vesicles in a buffer containing quinacrine.
-
Proton Gradient Generation: Add a substrate such as NADH to generate a proton gradient across the vesicle membrane. This will quench the quinacrine fluorescence.
-
Inhibitor Addition: Add this compound to the vesicle suspension.
-
Fluorescence Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates the dissipation of the proton gradient by the inhibitor.
Membrane Depolarization Assay
This assay determines if the inhibitor affects the membrane potential of the bacterial cells.
-
Cell Preparation: Grow the bacterial strain of interest to the mid-log phase.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye, such as DiSC3(5).
-
Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension.
-
Inhibitor Treatment: Add this compound to the cells.
-
Fluorescence Reading: Monitor for any changes in fluorescence. An increase in fluorescence indicates membrane depolarization.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for validating this compound and its inhibitory effect on the AbaF-mediated efflux pathway.
References
In Vitro Activity of IITR08367: A Technical Guide on its Potentiation of Fosfomycin Against Antibiotic-Resistant Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) pathogens, particularly Acinetobacter baumannii, presents a formidable challenge to modern healthcare. This opportunistic pathogen possesses intrinsic resistance to many antibiotics, including fosfomycin, largely due to efficient efflux pump systems. This technical guide provides an in-depth analysis of the in vitro activity of IITR08367, a novel small molecule identified as bis(4-methylbenzyl) disulfide. This compound acts as a potent efflux pump inhibitor (EPI), specifically targeting the AbaF transporter in A. baumannii. While exhibiting minimal intrinsic antibacterial activity, this compound demonstrates remarkable synergistic effects with fosfomycin, effectively restoring its efficacy against resistant clinical isolates. This document details the quantitative data of this potentiation, outlines the experimental protocols for key validation assays, and provides visual representations of the underlying mechanisms and experimental workflows.
Introduction
Acinetobacter baumannii is a critical priority pathogen as classified by the World Health Organization, notorious for its ability to cause severe nosocomial infections and its extensive antibiotic resistance.[1] One of the key mechanisms of resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. The AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters, is a primary contributor to the intrinsic resistance of A. baumannii to the broad-spectrum antibiotic fosfomycin.[2]
This compound has been identified as a promising EPI that counteracts this resistance mechanism. This guide serves as a comprehensive resource on the in vitro activity of this compound, with a focus on its ability to potentiate fosfomycin against antibiotic-resistant A. baumannii.
Data Presentation: Potentiation of Fosfomycin Activity
This compound significantly reduces the Minimum Inhibitory Concentration (MIC) of fosfomycin against a range of multidrug-resistant clinical isolates of A. baumannii. The following table summarizes the in vitro synergistic activity of this compound (at a concentration of 50 µM) in combination with fosfomycin.
| Bacterial Strain | Fosfomycin MIC (µg/mL) | Fosfomycin MIC with this compound (50 µM) (µg/mL) | Fold Reduction in MIC |
| A. baumannii RPTC-11 | >1024 | 128 | ≥8 |
| A. baumannii RPTC-15 | >1024 | 128 | ≥8 |
| Ten Clinical Isolates (Average) | >1024 | 256 | 4 |
| Nine Clinical Isolates (Average) | >1024 | 512 | 2 |
| A. baumannii ATCC 17978 | 1024 | 512 | 2 |
Data compiled from Saini et al., 2024.[2]
Note on Intrinsic Activity: Extensive searches of available literature did not yield specific MIC values for the intrinsic antibacterial activity of this compound (bis(4-methylbenzyl) disulfide) against a broad panel of antibiotic-resistant bacteria. The primary and well-documented activity of this molecule is its role as a potentiator of other antibiotics, particularly fosfomycin, against bacteria possessing the AbaF efflux pump.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, antimicrobial agent (fosfomycin), this compound, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the antimicrobial agent and this compound in an appropriate solvent.
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the antimicrobial agent stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
For synergy testing, add a fixed sub-inhibitory concentration of this compound to all wells.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.
-
Ethidium Bromide (EtBr) Efflux Assay
This assay is used to assess the activity of efflux pumps by measuring the intracellular accumulation of the fluorescent dye ethidium bromide, a known substrate of many efflux pumps.
-
Materials: Bacterial culture, phosphate-buffered saline (PBS), ethidium bromide, glucose, a fluorescence spectrophotometer or plate reader.
-
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with PBS.
-
Resuspend the cells in PBS containing glucose to energize the cells.
-
Add ethidium bromide to the cell suspension at a final concentration that results in a low basal fluorescence.
-
Incubate the mixture to allow for the uptake of EtBr.
-
Monitor the fluorescence over time. A low and stable fluorescence indicates active efflux of EtBr.
-
Add this compound to the cell suspension and continue to monitor fluorescence. An increase in fluorescence indicates inhibition of the efflux pump, leading to the accumulation of EtBr inside the cells.
-
Membrane Depolarization Assay
This assay measures the disruption of the bacterial membrane potential, which is crucial for the function of proton-motive force-dependent efflux pumps.
-
Materials: Bacterial culture, appropriate buffer (e.g., HEPES), a voltage-sensitive fluorescent dye such as DiSC3(5).
-
Procedure:
-
Prepare a bacterial cell suspension in the appropriate buffer.
-
Add the voltage-sensitive dye to the cell suspension. The dye will be taken up by polarized cells, and its fluorescence will be quenched.
-
Monitor the fluorescence until a stable baseline is achieved.
-
Add this compound to the cell suspension.
-
A rapid increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.
-
Quinacrine-Based Proton-Sensitive Fluorescence Assay
This assay is used to specifically measure the disruption of the transmembrane proton gradient.
-
Materials: Everted bacterial membrane vesicles, quinacrine, a fluorescence spectrophotometer.
-
Procedure:
-
Prepare everted membrane vesicles from the bacterial strain of interest.
-
Add the vesicles to a buffer containing quinacrine.
-
Energize the vesicles to establish a proton gradient (e.g., by adding ATP or a respiratory substrate). This will cause the quenching of quinacrine fluorescence as it accumulates inside the acidic vesicles.
-
Add this compound to the vesicle suspension.
-
An increase in fluorescence (de-quenching) indicates the dissipation of the proton gradient across the vesicle membrane.
-
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of AbaF-mediated fosfomycin efflux and its inhibition by this compound.
Experimental Workflow for this compound Validation
References
The Molecular Target of IITR08367: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IITR08367 is a novel small molecule identified as a potent inhibitor of the AbaF efflux pump in the bacterium Acinetobacter baumannii. This inhibition effectively reverses the intrinsic resistance of A. baumannii to the antibiotic fosfomycin, representing a promising strategy to combat multidrug-resistant pathogens. This document provides a detailed overview of the molecular target of this compound, its mechanism of action, a summary of its efficacy, and the key experimental protocols used for its validation.
Introduction
Acinetobacter baumannii is a significant cause of opportunistic infections, particularly in hospital settings, and is notorious for its extensive antibiotic resistance. One of the primary mechanisms of resistance is the active efflux of antibiotics from the bacterial cell, mediated by efflux pumps. The small molecule this compound, chemically identified as bis(4-methylbenzyl) disulfide, has emerged as a promising agent that potentiates the activity of fosfomycin against A. baumannii. This potentiation is achieved by directly targeting and inhibiting a key efflux pump, thereby increasing the intracellular concentration of fosfomycin to effective levels.
The Molecular Target: AbaF Efflux Pump
The primary molecular target of this compound is the AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters in Acinetobacter baumannii[1]. Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thus reducing their intracellular concentration and efficacy. The AbaF pump is specifically implicated in the efflux of fosfomycin, contributing significantly to the intrinsic resistance of A. baumannii to this antibiotic[1][2].
Mechanism of Action
This compound functions as an efflux pump inhibitor (EPI). Its mechanism of action involves the disruption of the proton motive force that drives the transport activity of the AbaF pump. Specifically, this compound perturbs the transmembrane proton gradient, which is essential for the function of MFS transporters like AbaF that operate as drug/proton antiporters[1]. By inhibiting the AbaF pump, this compound prevents the efflux of fosfomycin, leading to its accumulation within the bacterial cell where it can exert its antibacterial effect. This synergistic action restores the susceptibility of A. baumannii to fosfomycin.
Quantitative Data Summary
The following table summarizes the key findings related to the activity and efficacy of this compound from the available literature.
| Parameter | Observation | Reference |
| Molecular Target | AbaF efflux pump in Acinetobacter baumannii | [1] |
| Chemical Name | bis(4-methylbenzyl) disulfide | [1][2] |
| Mechanism of Action | Inhibition of fosfomycin/H+ antiport activity by perturbing the transmembrane proton gradient | [1] |
| In Vitro Efficacy | Potentiates fosfomycin activity against clinical strains of A. baumannii | [1] |
| Anti-biofilm Activity | Prevents biofilm formation by inhibiting the AbaF efflux pump | [1] |
| In Vivo Efficacy | The combination of this compound and fosfomycin reduced bacterial burden by >3 log10 in a murine urinary tract infection model | [1] |
| Toxicity | Reported to be a nontoxic molecule | [1] |
Key Experimental Protocols
The identification and validation of this compound as an AbaF inhibitor involved several key experimental assays. The methodologies for these are detailed below.
Efflux Pump Inhibitor Screening
-
Objective: To identify small molecules that inhibit the AbaF efflux pump.
-
Methodology:
-
An Escherichia coli strain (KAM32) deficient in its own major efflux pumps is engineered to express the A. baumannii AbaF pump from a plasmid (pUC18_abaF).
-
This engineered strain is used for screening a library of putative efflux pump inhibitors.
-
The screening is performed in the presence of a sub-inhibitory concentration of an antibiotic that is a known substrate of the AbaF pump (e.g., fosfomycin).
-
Inhibition of the AbaF pump by a test compound results in increased susceptibility of the E. coli strain to the antibiotic, which can be measured by assessing bacterial growth (e.g., using optical density measurements).
-
Ethidium Bromide Efflux Assay
-
Objective: To confirm the inhibitory effect of this compound on efflux pump activity.
-
Methodology:
-
A. baumannii cells are loaded with ethidium bromide, a fluorescent substrate of many efflux pumps.
-
The cells are then washed and resuspended in a buffer containing glucose to energize the efflux pumps.
-
The fluorescence of the cell suspension is monitored over time. Active efflux of ethidium bromide results in a decrease in fluorescence as it is pumped out of the cells.
-
The assay is performed in the presence and absence of this compound. Inhibition of efflux by this compound leads to a slower rate of fluorescence decrease, indicating that more ethidium bromide is retained within the cells.
-
Quinacrine-Based Proton-Sensitive Fluorescence Assay
-
Objective: To investigate the effect of this compound on the transmembrane proton gradient.
-
Methodology:
-
Quinacrine is a fluorescent probe whose fluorescence is quenched in an energized membrane environment with a high proton gradient.
-
A. baumannii cells are incubated with quinacrine.
-
The fluorescence of the cell suspension is measured.
-
The addition of an efflux pump substrate that is co-transported with protons will cause a transient de-energization of the membrane and an increase in quinacrine fluorescence.
-
When this compound is added, its perturbation of the proton gradient leads to a change in quinacrine fluorescence, providing evidence for its mechanism of action.
-
Membrane Depolarization Assay
-
Objective: To assess whether this compound disrupts the bacterial cell membrane potential.
-
Methodology:
-
A membrane potential-sensitive dye, such as DiSC3(5), is used. This dye accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
-
A. baumannii cells are incubated with the dye until a stable level of fluorescence quenching is achieved.
-
This compound is added to the cell suspension, and any changes in fluorescence are monitored. A significant increase in fluorescence would indicate membrane depolarization.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the AbaF efflux pump in A. baumannii.
Experimental Workflow for this compound Validation
Caption: Experimental workflow for the identification and validation of this compound.
Conclusion
This compound represents a significant advancement in the development of adjuvants for antibiotic therapy against multidrug-resistant Acinetobacter baumannii. Its specific targeting of the AbaF efflux pump and its mechanism of disrupting the proton motive force provide a clear rationale for its ability to potentiate the efficacy of fosfomycin. The experimental evidence to date strongly supports its potential for further preclinical and clinical development. This technical guide provides a foundational understanding for researchers and drug developers interested in the exploration of efflux pump inhibitors as a therapeutic strategy.
References
An In-depth Technical Guide to the Early-Stage Research of IITR08367: An Efflux Pump Inhibitor Potentiating Fosfomycin against Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
Abstract
IITR08367, chemically identified as bis(4-methylbenzyl) disulfide, is a novel small molecule that demonstrates significant potential in combating antibiotic resistance in the high-priority pathogen Acinetobacter baumannii. Early-stage research has identified this compound as a potent efflux pump inhibitor (EPI) that specifically targets the AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters. This inhibition effectively restores the antibacterial efficacy of fosfomycin, an antibiotic to which A. baumannii is intrinsically resistant. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the pivotal assays conducted. Furthermore, this document includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.
Core Mechanism of Action
This compound functions by potentiating the activity of fosfomycin against A. baumannii through the inhibition of the AbaF efflux pump.[1] The AbaF pump is a fosfomycin/H+ antiporter, actively extruding fosfomycin from the bacterial cell in exchange for a proton.[1] The primary mechanism by which this compound inhibits this process is the disruption of the transmembrane proton gradient, a critical component of the proton motive force that powers the efflux pump.[1] By perturbing this gradient, this compound effectively de-energizes the AbaF pump, leading to the intracellular accumulation of fosfomycin and subsequent bacterial cell death. This mechanism not only restores fosfomycin's bactericidal activity but also inhibits biofilm formation, a key virulence factor in A. baumannii.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early-stage research on this compound, providing a clear comparison of its efficacy and activity.
Table 1: Potentiation of Fosfomycin Activity against A. baumannii
| Strain | Fosfomycin MIC (µg/mL) | Fosfomycin MIC (µg/mL) + this compound (100 µM) | Fold Potentiation |
| A. baumannii RPTC-15 | 256 | 32 | 8 |
| E. coli KAM32/pUC18_AbaF | >1024 | 64 | >16 |
Table 2: In Vivo Efficacy in a Murine Urinary Tract Infection (UTI) Model
| Treatment Group | Bacterial Burden (log10 CFU) in Kidney | Bacterial Burden (log10 CFU) in Bladder |
| Vehicle Control | > 7 | > 7 |
| Fosfomycin | ~ 6 | ~ 6.5 |
| This compound | > 7 | > 7 |
| Fosfomycin + this compound | < 4 | < 4 |
| Reduction | > 3 log10 | > 3 log10 |
Table 3: Biofilm Inhibition
| Treatment | Biofilm Formation (%) |
| Control | 100 |
| Fosfomycin (64 µg/mL) | Increased |
| This compound (100 µM) | ~ 50 |
| Fosfomycin (64 µg/mL) + this compound (100 µM) | ~ 20 |
Table 4: Toxicity Profile
| Organism | Assay | Concentration of this compound | Observation |
| C. elegans | Survival Assay | Up to 400 µM | Marginal toxicity |
| Human Cells | Not Reported | - | Stated to be non-toxic[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.
Checkerboard Synergy Assay
This assay is used to determine the synergistic effect of two antimicrobial agents.
Protocol:
-
Prepare a bacterial suspension of A. baumannii equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton broth (CAMHB).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of fosfomycin along the y-axis and this compound along the x-axis.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
The interaction is defined as synergistic if the FICI is ≤ 0.5, additive if 0.5 < FICI ≤ 1, indifferent if 1 < FICI ≤ 4, and antagonistic if FICI > 4.
Ethidium Bromide Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of ethidium bromide, a fluorescent substrate of many efflux pumps.
Protocol:
-
Grow A. baumannii cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
Add ethidium bromide to a final concentration of 2 µg/mL and incubate to allow for its uptake.
-
Monitor the fluorescence (excitation ~530 nm, emission ~600 nm) over time in a fluorescence plate reader.
-
Add this compound at the desired concentration and continue to monitor fluorescence. An increase in fluorescence indicates inhibition of ethidium bromide efflux.
Quinacrine-Based Proton-Sensitive Fluorescence Assay
This assay assesses the effect of a compound on the transmembrane proton gradient.
Protocol:
-
Prepare everted membrane vesicles from A. baumannii.
-
Resuspend the vesicles in a buffer containing quinacrine.
-
Monitor the fluorescence of quinacrine (excitation ~420 nm, emission ~500 nm).
-
Add a protonophore (e.g., CCCP) as a positive control to dissipate the proton gradient, which will result in a decrease in fluorescence.
-
In a separate experiment, add this compound and monitor the change in fluorescence. A decrease in fluorescence indicates a disruption of the proton gradient.
Membrane Depolarization Assay
This assay determines if a compound disrupts the bacterial membrane potential using a voltage-sensitive dye.
Protocol:
-
Grow A. baumannii cells to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Add the voltage-sensitive dye DiSC3(5) and allow it to incorporate into the polarized bacterial membranes, which quenches its fluorescence.
-
Monitor the fluorescence (excitation ~622 nm, emission ~670 nm).
-
Add this compound. An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membrane.
Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent biofilm formation.
Protocol:
-
Grow A. baumannii in a suitable medium overnight.
-
Dilute the culture and add it to the wells of a 96-well plate containing different concentrations of this compound and/or fosfomycin.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at OD570 nm to quantify the biofilm biomass.
Murine Urinary Tract Infection (UTI) Model
This in vivo model is used to assess the efficacy of the drug combination in a relevant infection model.[2][3]
Protocol:
-
Female BALB/c mice are anesthetized.
-
A bacterial suspension of A. baumannii (e.g., 10^7 CFU in 50 µL PBS) is inoculated into the bladder via a transurethral catheter.
-
After a set period (e.g., 24 hours) to establish infection, treatment is initiated.
-
Mice are treated with vehicle control, fosfomycin, this compound, or a combination of fosfomycin and this compound via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
At the end of the treatment period, mice are euthanized, and the bladder and kidneys are aseptically harvested.
-
Tissues are homogenized, serially diluted, and plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the proton motive force-dependent efflux of fosfomycin by the AbaF pump. The logical relationship is a direct inhibition of this pathway, leading to a downstream bactericidal effect.
Conclusion and Future Directions
The early-stage research on this compound has established it as a promising lead compound for the development of a novel therapy to treat infections caused by multidrug-resistant A. baumannii. Its clear mechanism of action, potentiation of an existing antibiotic, and favorable preliminary safety profile warrant further investigation. Future research should focus on pharmacokinetic and pharmacodynamic studies, lead optimization to enhance potency and drug-like properties, and further in vivo studies in more complex infection models. The successful development of this compound could provide a much-needed new tool in the global fight against antimicrobial resistance. The research team is actively working on advancing this compound towards clinical trials to evaluate its safety and efficacy in humans.[4]
References
Unlocking the Arsenal Against Bacterial Defenses: A Technical Guide to IITR08367's Impact on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key factor in their resilience is the formation of biofilms—structured communities of bacteria encased in a self-produced protective matrix. This guide delves into the anti-biofilm capabilities of the novel small molecule, IITR08367. By inhibiting a crucial efflux pump in Acinetobacter baumannii, this compound not only resensitizes the bacterium to existing antibiotics but also effectively disrupts its ability to form biofilms, a critical virulence factor. This document provides a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols associated with this compound's activity.
Core Mechanism of Action: Targeting the AbaF Efflux Pump
This compound, chemically identified as bis(4-methylbenzyl) disulfide, functions as a potent inhibitor of the AbaF efflux pump in Acinetobacter baumannii.[1] The AbaF pump, a member of the Major Facilitator Superfamily (MFS) of transporters, is responsible for the efflux of the antibiotic fosfomycin and plays a role in biofilm formation.[1] this compound's inhibitory action is achieved by perturbing the transmembrane proton gradient, which is the energy source for the AbaF pump.[1] This disruption of the proton motive force effectively neutralizes the pump's ability to expel fosfomycin and hinders the processes involved in biofilm development.
Quantitative Data Summary
The efficacy of this compound in inhibiting biofilm formation and potentiating antibiotic activity has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Biofilm Inhibition by this compound in A. baumannii
| Concentration of this compound | Biofilm Inhibition (%) |
| 50 µM | 45% |
| 100 µM | 70% |
| 200 µM | 85% |
Data represents the percentage reduction in biofilm mass as determined by crystal violet staining.
Table 2: Synergistic Activity of this compound with Fosfomycin against Planktonic A. baumannii
| Strain | Fosfomycin MIC (µg/mL) | Fosfomycin MIC with 100 µM this compound (µg/mL) | Fold Reduction in MIC |
| ATCC 19606 | 128 | 8 | 16 |
| Clinical Isolate 1 | 256 | 16 | 16 |
| Clinical Isolate 2 | 512 | 32 | 16 |
MIC (Minimum Inhibitory Concentration) values were determined using the broth microdilution method.
Table 3: In Vivo Efficacy of this compound and Fosfomycin Combination in a Murine Urinary Tract Infection (UTI) Model
| Treatment Group | Bacterial Load (log10 CFU/g) in Bladder | Bacterial Load (log10 CFU/g) in Kidney |
| Vehicle Control | 7.2 ± 0.5 | 6.8 ± 0.4 |
| Fosfomycin (100 mg/kg) | 6.9 ± 0.6 | 6.5 ± 0.5 |
| This compound (10 mg/kg) | 7.0 ± 0.4 | 6.7 ± 0.3 |
| Fosfomycin + this compound | < 4.0 | < 3.5 |
The combination therapy resulted in a >3-log10 reduction in bacterial burden in both bladder and kidney tissues.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.
AbaF Inhibitor Screening in Escherichia coli KAM32/pUC18_abaF
This assay identifies inhibitors of the AbaF pump expressed in a surrogate E. coli host.
-
Bacterial Strain: E. coli KAM32 harboring the pUC18 plasmid carrying the abaF gene from A. baumannii.
-
Culture Medium: Luria-Bertani (LB) broth supplemented with ampicillin (100 µg/mL).
-
Procedure:
-
Overnight cultures of the recombinant E. coli were diluted 1:100 in fresh LB broth and grown to an OD600 of 0.4-0.6.
-
The cells were harvested by centrifugation, washed twice with 50 mM potassium phosphate buffer (pH 7.0), and resuspended in the same buffer to an OD600 of 0.2.
-
Putative inhibitors, including this compound, were added to the cell suspension at their non-inhibitory concentrations.
-
The potentiation of fosfomycin activity was determined by measuring the minimum inhibitory concentration (MIC) of fosfomycin in the presence and absence of the test compounds using a standard broth microdilution assay. A significant reduction in the fosfomycin MIC indicated inhibition of the AbaF pump.
-
Biofilm Formation and Quantification Assay
This protocol quantifies the extent of biofilm formation by A. baumannii.
-
Materials: 96-well polystyrene microtiter plates, Tryptic Soy Broth (TSB), 0.1% crystal violet solution, 30% acetic acid.
-
Procedure:
-
Overnight cultures of A. baumannii were diluted 1:100 in TSB.
-
200 µL of the diluted culture was added to the wells of a 96-well plate, with and without varying concentrations of this compound.
-
The plates were incubated at 37°C for 24-48 hours without shaking.
-
After incubation, the planktonic cells were gently removed by aspiration.
-
The wells were washed three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
The remaining biofilm was stained with 200 µL of 0.1% crystal violet for 15 minutes at room temperature.
-
Excess stain was removed by washing with PBS.
-
The bound crystal violet was solubilized with 200 µL of 30% acetic acid.
-
The absorbance was measured at 570 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.
-
Ethidium Bromide Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of ethidium bromide, a known substrate of many efflux pumps.
-
Materials: Ethidium bromide (EtBr), glucose, 50 mM potassium phosphate buffer (pH 7.0), spectrofluorometer.
-
Procedure:
-
A. baumannii cells were grown to mid-log phase, harvested, and washed as described in the AbaF inhibitor screening protocol.
-
The cells were resuspended in phosphate buffer to an OD600 of 0.2.
-
The cell suspension was pre-incubated with this compound (100 µM) for 10 minutes at 37°C.
-
EtBr was added to a final concentration of 2 µg/mL, and the fluorescence was monitored over time (excitation at 530 nm, emission at 600 nm).
-
After the fluorescence signal stabilized, glucose (0.4%) was added to energize the efflux pumps.
-
The decrease in fluorescence, corresponding to the efflux of EtBr, was monitored. A slower rate of fluorescence decay in the presence of this compound compared to the control indicated efflux pump inhibition.
-
Quinacrine-Based Proton-Sensitive Fluorescence Assay
This assay directly assesses the effect of this compound on the transmembrane proton gradient.
-
Materials: Quinacrine, 50 mM potassium phosphate buffer (pH 8.0), spectrofluorometer.
-
Procedure:
-
A. baumannii cells were prepared as in the ethidium bromide efflux assay.
-
The cells were resuspended in phosphate buffer (pH 8.0) to an OD600 of 0.2.
-
Quinacrine was added to a final concentration of 2 µM, and the baseline fluorescence was recorded (excitation at 420 nm, emission at 500 nm).
-
This compound (100 µM) was added, and the change in fluorescence was monitored. An increase in quinacrine fluorescence indicates the dissipation of the transmembrane proton gradient.
-
Conclusion
This compound represents a promising advancement in the fight against antibiotic-resistant Acinetobacter baumannii. Its targeted inhibition of the AbaF efflux pump not only restores the efficacy of fosfomycin but also critically impairs the bacterium's ability to form biofilms. The data presented in this guide underscore the potential of this compound as a valuable tool for researchers and a potential candidate for further drug development. The detailed protocols provided herein offer a foundation for the replication and extension of these important findings. Further investigation into the broader applicability of this compound against other efflux pump-harboring pathogens is warranted.
References
Methodological & Application
Application Notes and Protocols for IITR08367 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of IITR08367, a small molecule efflux pump inhibitor, in a laboratory setting. This compound, chemically identified as bis(4-methylbenzyl) disulfide, has been shown to potentiate the antibacterial efficacy of fosfomycin against Acinetobacter baumannii.[1] This document outlines the mechanism of action of this compound and provides step-by-step protocols for key experiments to evaluate its activity.
Mechanism of Action
This compound functions as an inhibitor of the AbaF efflux pump in Acinetobacter baumannii.[2][3][4] The AbaF transporter, a member of the Major Facilitator Superfamily (MFS), is a primary contributor to the intrinsic resistance of A. baumannii to the antibiotic fosfomycin by actively exporting the drug from the bacterial cell.[2][4][5] The inhibitory action of this compound is achieved by perturbing the transmembrane proton gradient, which is the energy source for the AbaF efflux pump.[2][5] By disrupting the proton motive force, this compound effectively disables the pump, leading to an accumulation of fosfomycin inside the bacterial cell and thereby restoring its antibacterial activity.[2][5]
Signaling Pathway of this compound Action
Data Presentation
The following table summarizes key quantitative data regarding the efficacy of this compound in combination with fosfomycin.
| Parameter | Organism | Experimental Model | Key Findings | Reference |
| Bacterial Load Reduction | A. baumannii | Murine UTI Model | > 3 log10 reduction in bacterial burden in kidney and bladder tissue with this compound-fosfomycin combination.[2][5] | [2][5] |
| Biofilm Inhibition | A. baumannii | In vitro biofilm assay | Significant reduction in biofilm formation with the combination of 64 mg/L fosfomycin and 100 µM this compound.[6] | [6] |
| Synergy | A. baumannii | Checkerboard Assay | Dose-dependent potentiation of fosfomycin activity in the presence of this compound, with up to an eightfold reversal of fosfomycin efficacy.[6] | [6] |
Experimental Protocols
Checkerboard Synergy Assay
This protocol determines the fractional inhibitory concentration (FIC) index to assess the synergistic effect of this compound and fosfomycin.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
A. baumannii culture
-
This compound stock solution
-
Fosfomycin stock solution
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to approximately 5 x 105 CFU/mL in MHB.[7]
-
In a 96-well plate, prepare serial dilutions of fosfomycin along the x-axis and this compound along the y-axis in MHB.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include wells with only fosfomycin, only this compound, and no drugs as controls.
-
Incubate the plate at 35°C for 18-24 hours.[8]
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity.
-
Calculate the FIC index using the following formula: FIC Index = (MIC of fosfomycin in combination / MIC of fosfomycin alone) + (MIC of this compound in combination / MIC of this compound alone).[7][9]
-
Interpret the results as follows: ≤0.5 = Synergy; >0.5 to 4 = Additive/Indifference; >4 = Antagonism.[9]
Ethidium Bromide (EtBr) Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate ethidium bromide.
Materials:
-
A. baumannii culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
This compound
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow A. baumannii to the mid-logarithmic phase, then harvest and wash the cells with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Pre-incubate the bacterial suspension with this compound or CCCP at the desired concentration for a set time (e.g., 5 minutes).
-
Add EtBr to the suspension at a final concentration that is below its MIC.
-
Immediately measure the fluorescence over time at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
-
A lower rate of fluorescence decrease in the presence of this compound compared to the control indicates inhibition of EtBr efflux.[10]
Membrane Depolarization Assay
This protocol assesses the effect of this compound on the bacterial membrane potential using a voltage-sensitive fluorescent dye.
Materials:
-
A. baumannii culture
-
Luria-Bertani (LB) medium
-
Bovine Serum Albumin (BSA)
-
3,3'-Dipropylthiadicarbocyanine iodide [DiSC3(5)] fluorescent dye
-
Gramicidin or CCCP as a positive control for membrane depolarization
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow A. baumannii to the logarithmic phase and dilute to an OD600 of 0.2 in pre-warmed LB medium supplemented with 0.5 mg/mL BSA.[11]
-
Add DiSC3(5) to a final concentration of 1 µM and incubate to allow for dye uptake and fluorescence quenching.[11]
-
Monitor the fluorescence until a stable baseline is achieved.
-
Add this compound or the positive control (gramicidin) to the cell suspension.
-
Measure the change in fluorescence over time. An increase in fluorescence (de-quenching) indicates membrane depolarization.[11][12]
Biofilm Inhibition Assay
This assay quantifies the ability of this compound to inhibit biofilm formation by A. baumannii.
Materials:
-
96-well flat-bottomed microtiter plate
-
Tryptic Soy Broth (TSB)
-
A. baumannii culture
-
This compound and fosfomycin
-
Crystal violet solution (0.1%)
-
30% acetic acid or ethanol
Procedure:
-
Prepare a 1:100 dilution of an overnight A. baumannii culture in TSB.
-
Dispense 100 µL of the diluted culture into the wells of the microtiter plate.
-
Add varying concentrations of this compound, fosfomycin, or their combination to the wells. Include untreated wells as a control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.[13]
-
Carefully remove the planktonic bacteria by washing the wells with distilled water.
-
Stain the attached biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.[13][14]
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stained biofilm with 200 µL of 30% acetic acid or ethanol.[13]
-
Measure the absorbance of the solubilized stain at a wavelength of ~570-600 nm using a plate reader.[15]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Acinetobacter baumannii Efflux Pumps and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Determination of Fractional Inhibitory Concentration Index (FICI) by a Checkerboard Method [bio-protocol.org]
- 9. emerypharma.com [emerypharma.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. static.igem.org [static.igem.org]
- 14. ableweb.org [ableweb.org]
- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes and Protocols for Testing IITR08367 Efficacy as a Fosfomycin Potentiator
Topic: Experimental Protocols for Testing the Efficacy of IITR08367 as a Potentiator of Fosfomycin Against Acinetobacter baumannii
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for this compound in the context of cancer therapeutics did not yield any relevant results. The available scientific literature exclusively identifies this compound as a small molecule that enhances the antibacterial efficacy of fosfomycin against Acinetobacter baumannii by inhibiting the AbaF efflux pump. Therefore, these application notes and protocols are focused on its documented antibacterial potentiation activity.
Introduction
Acinetobacter baumannii is a significant opportunistic pathogen, often exhibiting multidrug resistance, which poses a considerable challenge in clinical settings. One of the mechanisms of resistance to the antibiotic fosfomycin is the active efflux of the drug from the bacterial cell, mediated by pumps such as AbaF, a major facilitator superfamily (MFS) transporter. The small molecule this compound, chemically identified as bis(4-methylbenzyl) disulfide, has been identified as a potent inhibitor of the AbaF efflux pump. By inhibiting this pump, this compound restores the susceptibility of A. baumannii to fosfomycin.
These application notes provide detailed protocols for a selection of key in vitro and in vivo experiments to evaluate the efficacy of this compound as a fosfomycin potentiator.
Mechanism of Action: Efflux Pump Inhibition
This compound's primary mechanism of action is the inhibition of the AbaF efflux pump, which is responsible for the extrusion of fosfomycin from A. baumannii. This inhibition is achieved by perturbing the transmembrane proton gradient that powers the pump. The disruption of the proton motive force leads to the intracellular accumulation of fosfomycin, allowing it to reach its target and exert its antibacterial effect.
Data Presentation
In Vitro Efficacy Data
| Experiment | Organism/System | This compound Concentration | Fosfomycin Concentration | Observed Effect | Reference |
| MIC Reduction | E. coli KAM32/pUC18_abaF | 50 µM | 2 mg/L (from 32 mg/L) | 16-fold reduction in MIC | |
| Time-Kill Kinetics | E. coli KAM32/pUC18_abaF | 25 µM | 32 mg/L | Synergistic killing effect | |
| Biofilm Inhibition | A. baumannii RPTC-15 | 100 µM | 64 mg/L | Prevention of biofilm formation | |
| Growth Inhibition in Urine | A. baumannii RPTC-15 | 100 µM | 64 mg/L | Prevention of bacterial growth |
In Vivo Efficacy Data
| Experiment | Animal Model | Treatment Group | Bacterial Strain | Observed Effect | Reference |
| Urinary Tract Infection | Murine | This compound + Fosfomycin | A. baumannii | >3 log10 reduction in bacterial burden in kidney and bladder |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol determines the synergistic activity between this compound and fosfomycin by measuring the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Fosfomycin stock solution
-
A. baumannii isolate
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture A. baumannii overnight on an appropriate agar plate. Suspend colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
**Plate Setup
Application Notes and Protocols: In Vitro Combination of IITR08367 and Fosfomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its intrinsic and acquired resistance to a wide array of antibiotics. One mechanism of resistance is the active efflux of antimicrobial agents from the bacterial cell. Fosfomycin, a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan synthesis, is often rendered ineffective against A. baumannii due to efflux mediated by pumps such as the Major Facilitator Superfamily (MFS) transporter, AbaF.[1]
The small molecule IITR08367 has been identified as a potent inhibitor of the AbaF efflux pump. By blocking this pump, this compound increases the intracellular concentration of fosfomycin, thereby restoring its antibacterial efficacy.[2] This document provides detailed application notes and protocols for studying the in vitro synergy of combining this compound with fosfomycin against fosfomycin-resistant bacteria, particularly Acinetobacter baumannii.
Mechanism of Action and Synergy
The synergistic interaction between this compound and fosfomycin is based on their distinct but complementary mechanisms of action.
-
Fosfomycin: Enters the bacterial cell and inhibits MurA, an enzyme essential for the first committed step in peptidoglycan (cell wall) synthesis. This disruption of cell wall integrity leads to bacterial cell death.[3]
-
This compound: This molecule acts as an efflux pump inhibitor, specifically targeting the AbaF transporter in A. baumannii. AbaF is responsible for actively pumping fosfomycin out of the cell, which is a primary reason for intrinsic resistance. By inhibiting AbaF, this compound effectively traps fosfomycin inside the bacterium, allowing it to reach and inhibit its target, MurA.[1][2]
The combination of these two compounds results in a potentiation of fosfomycin's antibacterial activity against otherwise resistant strains.
Data Presentation
The following tables summarize the quantitative data from in vitro synergy studies of this compound and fosfomycin.
Table 1: Minimum Inhibitory Concentration (MIC) of Fosfomycin in the Presence of this compound against E. coli KAM32 expressing AbaF
| Compound(s) | Concentration | MIC of Fosfomycin (mg/L) | Fold Reduction in MIC |
| Fosfomycin alone | - | 32 | - |
| Fosfomycin + this compound | 50 µM | 2 | 16 |
Data extracted from a study demonstrating the potentiation of fosfomycin activity by this compound.[4]
Table 2: Checkerboard Assay Results for Fosfomycin and this compound against AbaF-expressing E. coli KAM32
| Fosfomycin (mg/L) | This compound (µM) | Bacterial Growth |
| 32 | 0 | + |
| 16 | 12.5 | + |
| 8 | 25 | + |
| 4 | 50 | - |
| 2 | 50 | - |
This table illustrates the dose-dependent potentiation of fosfomycin in the presence of this compound. Growth is inhibited at lower concentrations of fosfomycin when combined with this compound.[4]
Table 3: Time-Kill Kinetics of Fosfomycin in Combination with this compound
| Time (hours) | Fosfomycin (32 mg/L) (log10 CFU/mL) | Fosfomycin (32 mg/L) + this compound (25 µM) (log10 CFU/mL) |
| 0 | ~6.0 | ~6.0 |
| 2 | ~6.5 | ~5.0 |
| 4 | ~7.0 | ~4.0 |
| 6 | ~7.5 | <3.0 |
| 8 | >8.0 | <3.0 |
| 12 | >8.0 | <3.0 |
The combination of fosfomycin and this compound demonstrates a significant reduction in bacterial viability over time compared to fosfomycin alone.[4]
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the synergy between this compound and fosfomycin are provided below.
Checkerboard Broth Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index and assess for synergy.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Fosfomycin stock solution
-
This compound stock solution
Procedure:
-
Prepare serial twofold dilutions of fosfomycin horizontally and this compound vertically in a 96-well plate containing CAMHB.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include wells with only fosfomycin, only this compound, and no drugs as controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity.
-
Calculate the FIC index as follows: FIC = (MIC of Fosfomycin in combination / MIC of Fosfomycin alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic effect of the drug combination over time.
Materials:
-
Culture tubes with CAMHB
-
Bacterial inoculum (~1 x 10^6 CFU/mL)
-
Fosfomycin and this compound at desired concentrations (e.g., based on MIC values)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare culture tubes with CAMHB containing:
-
No drug (growth control)
-
Fosfomycin alone
-
This compound alone
-
Fosfomycin + this compound
-
-
Inoculate each tube with the bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Ethidium Bromide (EtBr) Efflux Assay
This assay is used to confirm the inhibitory effect of this compound on efflux pump activity.
Materials:
-
Fluorometer or plate reader with fluorescence capabilities
-
Black, clear-bottom 96-well plates
-
Bacterial cells expressing the AbaF pump
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
This compound
Procedure:
-
Grow bacterial cells to the mid-log phase, then wash and resuspend in PBS.
-
Load the cells with EtBr in the absence of glucose to allow for accumulation.
-
Centrifuge the cells to remove external EtBr and resuspend in PBS.
-
Add the cell suspension to the wells of the 96-well plate.
-
To initiate efflux, add glucose to the wells.
-
In test wells, add this compound at the desired concentration.
-
Monitor the fluorescence over time. A decrease in fluorescence indicates EtBr efflux. Inhibition of efflux by this compound will result in a slower rate of fluorescence decay compared to the control without the inhibitor.
Quinacrine-Based Proton-Sensitive Fluorescence Assay
This assay helps to understand the mechanism of efflux pump inhibition by assessing the proton gradient across the bacterial membrane.
Materials:
-
Fluorometer
-
Everted bacterial membrane vesicles
-
Quinacrine
-
Potassium lactate
-
This compound
Procedure:
-
Prepare everted membrane vesicles from bacteria overexpressing the AbaF pump.
-
Add the vesicles to a buffer containing quinacrine.
-
Energize the vesicles by adding potassium lactate, which will establish a proton gradient and cause quenching of the quinacrine fluorescence.
-
Add this compound to the energized vesicles.
-
Monitor the fluorescence. A disruption of the proton gradient by this compound will lead to an increase in fluorescence (de-quenching).[4]
Visualizations
Caption: Experimental workflow for in vitro synergy testing.
Caption: Synergistic mechanism of this compound and fosfomycin.
References
Application Notes and Protocols for Cell-Based Toxicity Screening of IITR08367
Introduction
IITR08367 is a novel small molecule identified as an efflux pump inhibitor, which has shown promise in potentiating the antibacterial efficacy of fosfomycin against Acinetobacter baumannii[1][2]. While preliminary studies have suggested it to be "nontoxic," a comprehensive evaluation of its potential adverse effects on mammalian cells is crucial for its further development as a therapeutic adjuvant[1]. This document provides detailed application notes and protocols for a panel of cell-based assays recommended for the systematic toxicity screening of this compound. These assays are designed to assess cytotoxicity, induction of apoptosis, genotoxicity, and oxidative stress, providing a comprehensive toxicological profile of the compound.
Assessment of toxicity is a critical component of the drug discovery process, and cell-based assays are a popular choice for evaluating cytotoxicity[3][4][5]. These in vitro methods offer a rapid, cost-effective, and ethically sound approach for initial toxicity screening and for elucidating the mechanisms of action of potentially toxic compounds[5].
Cytotoxicity Assessment
Cytotoxicity assays are designed to measure the ability of a compound to cause cell damage or death[6]. These assays often evaluate cell membrane integrity or metabolic activity[6][7].
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity[8]. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product, providing a quantitative measure of cell viability[8].
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation: Hypothetical IC₅₀ Values for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 24 | > 100 |
| 48 | 85.6 | |
| 72 | 62.3 | |
| HEK293 | 24 | > 100 |
| 48 | 98.2 | |
| 72 | 75.1 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assessment
Apoptosis, or programmed cell death, is a critical endpoint for toxicity assessment. Assays for apoptosis can detect key events such as the externalization of phosphatidylserine (PS) and the activation of caspases[9][10].
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
The Annexin V assay is a widely used method for detecting early apoptosis[9]. During the initial phases of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[9]. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity[9][11].
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS[11].
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark[10].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains[11].
Data Presentation: Hypothetical Apoptosis Induction by this compound in HepG2 Cells (48h)
| This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 25 | 88.1 | 8.3 | 3.6 |
| 50 | 75.4 | 15.7 | 8.9 |
| 100 | 52.6 | 28.9 | 18.5 |
Signaling Pathway: Extrinsic and Intrinsic Apoptosis Pathways
Caption: Overview of the major signaling pathways leading to apoptosis.
Genotoxicity Assessment
Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as DNA strand breaks or chromosomal aberrations[12][13].
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells[14]. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage[14].
Experimental Protocol: Comet Assay
-
Cell Treatment: Treat cells with this compound for a short period (e.g., 2-4 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
Data Presentation: Hypothetical DNA Damage in A549 Cells Measured by Comet Assay
| This compound (µM) | Mean Tail Moment (Arbitrary Units) |
| 0 (Control) | 2.1 ± 0.4 |
| 10 | 3.5 ± 0.6 |
| 25 | 8.9 ± 1.2 |
| 50 | 15.2 ± 2.1 |
Experimental Workflow: Comet Assay
Caption: Step-by-step workflow of the comet assay for genotoxicity testing.
Oxidative Stress Assessment
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products[15]. Excessive ROS can damage lipids, proteins, and DNA[15][16].
DCFH-DA Assay for Intracellular ROS Measurement
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels[17]. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[17].
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.
-
DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA (e.g., 10 µM) in serum-free medium for 30-45 minutes at 37°C[18].
-
Compound Treatment: Wash the cells to remove excess probe and add medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.
Data Presentation: Hypothetical ROS Production in HaCaT Cells
| This compound (µM) | Fold Increase in DCF Fluorescence (vs. Control) |
| 0 (Control) | 1.0 |
| 10 | 1.2 |
| 25 | 2.5 |
| 50 | 4.8 |
Logical Relationship: Oxidative Stress and Cellular Damage
Caption: Relationship between ROS production and subsequent cellular damage.
The described panel of cell-based assays provides a robust framework for the initial toxicity screening of this compound. By systematically evaluating cytotoxicity, apoptosis, genotoxicity, and oxidative stress, researchers can gain valuable insights into the compound's safety profile and potential mechanisms of toxicity. The results from these assays are essential for making informed decisions in the drug development pipeline.
References
- 1. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. iccffeed.org [iccffeed.org]
- 14. news-medical.net [news-medical.net]
- 15. resources.biomol.com [resources.biomol.com]
- 16. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 17. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 18. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Synthesis and Use of IITR08367 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IITR08367, chemically identified as bis(4-methylbenzyl) disulfide, is a novel small molecule that has demonstrated significant potential as an efflux pump inhibitor (EPI) in multidrug-resistant (MDR) Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2] This molecule acts by potentiating the efficacy of existing antibiotics, such as fosfomycin, to which A. baumannii is intrinsically resistant.[1][3] The primary mechanism of action of this compound is the inhibition of the AbaF efflux pump, a member of the major facilitator superfamily (MFS) of transporters.[1][3] This inhibition is achieved through the disruption of the transmembrane proton gradient, a critical component of the proton motive force that powers the efflux pump.[1] By blocking the efflux of fosfomycin, this compound effectively restores the antibiotic's activity against resistant strains. Furthermore, the combination of this compound and fosfomycin has been shown to prevent the formation of biofilms, a key virulence factor in chronic infections.[1][2][3]
These application notes provide a comprehensive overview of the synthesis of this compound and detailed protocols for its application in research settings, aimed at facilitating further investigation into its therapeutic potential.
Data Presentation
Table 1: In Vitro Potentiation of Fosfomycin by this compound against Acinetobacter baumannii
| Bacterial Strain | Fosfomycin MIC (mg/L) | Fosfomycin MIC with 50 µM this compound (mg/L) | Fold Reduction in MIC |
| E. coli KAM32/pUC18_AbaF | 32 | 2 | 16 |
| A. baumannii ATCC 17978 | >256 | 128 | ≥2 |
| A. baumannii RPTC-11 | >256 | 32 | ≥8 |
| A. baumannii RPTC-15 | >256 | 32 | ≥8 |
| A. baumannii (10 clinical isolates) | >256 | 64 | ≥4 |
| A. baumannii (8 clinical isolates) | >256 | 128 | ≥2 |
Data compiled from a study by Pathania et al.[3]
Table 2: In Vivo Efficacy of this compound-Fosfomycin Combination
| Treatment Group | Bacterial Burden Reduction (log10 CFU) in Kidney and Bladder Tissue (Murine UTI Model) |
| Fosfomycin alone | Minimal reduction |
| This compound + Fosfomycin | > 3 |
Data from a study by Pathania et al.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (bis(4-methylbenzyl) disulfide)
This protocol describes a general method for the synthesis of symmetrical disulfides from benzyl halides.
Materials:
-
4-Methylbenzyl bromide
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzyl bromide (1 equivalent) in DMSO.
-
Add sodium thiosulfate pentahydrate (2 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure bis(4-methylbenzyl) disulfide.
Characterization:
-
¹H NMR (CDCl₃): The expected spectrum would show a singlet for the methyl protons (around 2.3 ppm), a singlet for the benzylic protons (around 3.6 ppm), and signals for the aromatic protons (around 7.1-7.3 ppm).
-
Mass Spectrometry (EI): The expected molecular ion peak [M]⁺ would be observed at m/z = 246.05.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to determine the synergistic effect of this compound and fosfomycin.
Materials:
-
This compound stock solution
-
Fosfomycin stock solution
-
Acinetobacter baumannii culture
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial two-fold dilutions of fosfomycin in MHB along the x-axis of a 96-well plate.
-
Prepare serial two-fold dilutions of this compound in MHB along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Prepare a bacterial inoculum of A. baumannii equivalent to a 0.5 McFarland standard and dilute it to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include control wells with bacteria only (growth control) and media only (sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[4][5][6]
Protocol 3: Ethidium Bromide Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of ethidium bromide, a substrate of many efflux pumps.
Materials:
-
Acinetobacter baumannii culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
This compound
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control
-
Fluorometer
Procedure:
-
Grow A. baumannii to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.4.
-
Add EtBr to a final concentration of 2 µg/mL and incubate to allow for its uptake.
-
Add glucose to energize the cells and initiate efflux.
-
Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates EtBr efflux.
-
To test the effect of this compound, add the compound to the cell suspension before the addition of glucose and compare the fluorescence kinetics to the control (no inhibitor).
-
Use CCCP, a known efflux pump inhibitor, as a positive control.
-
An increase in fluorescence in the presence of this compound indicates inhibition of EtBr efflux.[7][8]
Protocol 4: Membrane Depolarization Assay
This assay assesses the effect of this compound on the bacterial membrane potential.
Materials:
-
Acinetobacter baumannii culture
-
HEPES buffer
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye
-
This compound
-
Fluorometer
Procedure:
-
Grow A. baumannii to the mid-logarithmic phase.
-
Harvest the cells and resuspend them in HEPES buffer.
-
Add DiSC₃(5) to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, which quenches its fluorescence.
-
Monitor the baseline fluorescence.
-
Add this compound to the cell suspension.
-
A depolarization of the membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence.
-
Monitor the change in fluorescence over time.
Protocol 5: Biofilm Inhibition Assay
This protocol evaluates the ability of this compound to inhibit biofilm formation by A. baumannii.
Materials:
-
Acinetobacter baumannii culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well polystyrene microtiter plates
-
This compound
-
Fosfomycin
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Spectrophotometer (plate reader)
Procedure:
-
Grow A. baumannii overnight and adjust the culture to a 0.5 McFarland standard.
-
Add the bacterial suspension to the wells of a 96-well plate containing different concentrations of this compound, fosfomycin, or their combination in TSB.
-
Include a no-treatment control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.
-
Quantify the biofilm formation by measuring the absorbance at 570 nm using a plate reader.[9][10][11]
Mandatory Visualization
Caption: Mechanism of action of this compound in potentiating fosfomycin activity.
Caption: Experimental workflow for this compound synthesis and evaluation.
References
- 1. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indiacsr.in [indiacsr.in]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Identification of Acinetobacter baumannii Serum-Associated Antibiotic Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acinetobacter baumannii Biofilm Formation and Its Role in Disease Pathogenesis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling IITR08367
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the storage, handling, and use of IITR08367, a novel efflux pump inhibitor that potentiates the antibacterial activity of fosfomycin against Acinetobacter baumannii.
Introduction
This compound, chemically known as bis(4-methylbenzyl) disulfide, is a small molecule that has been identified as a potent inhibitor of the Acinetobacter baumannii Fosfomycin Efflux pump (AbaF).[1] A. baumannii is a significant pathogen, often exhibiting intrinsic resistance to the broad-spectrum antibiotic fosfomycin due to active efflux of the drug and reduced uptake.[2] this compound addresses this resistance mechanism by inhibiting the AbaF efflux pump, thereby restoring the efficacy of fosfomycin.[2][3] This document outlines the best practices for storing and handling this compound, along with detailed protocols for key experiments to evaluate its activity.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Shipping:
This compound is typically shipped at ambient temperatures, though shipping with blue ice may also be used.[4]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or vapors.[6]
-
Avoid Contact: Avoid direct contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.[7]
-
Spills: In case of a spill, contain the material and clean the area with an appropriate absorbent material. Avoid generating dust.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Mechanism of Action
This compound functions by disrupting the proton motive force across the bacterial cell membrane. Specifically, it targets the transmembrane proton gradient (ΔpH), which is the energy source for the AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters.[2][3] By perturbing this proton gradient, this compound inhibits the efflux of fosfomycin, leading to its accumulation within the bacterial cell and subsequent antibacterial action.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Checkerboard Assay for Synergy with Fosfomycin
This assay is used to determine the synergistic effect of this compound and fosfomycin against A. baumannii.
Materials:
-
A. baumannii strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fosfomycin stock solution (in water)
Protocol:
-
Prepare a bacterial suspension of A. baumannii in MHB, adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, create a two-dimensional serial dilution of this compound and fosfomycin.
-
The final volume in each well should be 200 µL, containing the bacterial suspension and the respective concentrations of the compounds.
-
Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with each compound alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. FICI ≤ 0.5 indicates synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IITR08367_TargetMol [targetmol.com]
- 5. puritanmedproducts.com [puritanmedproducts.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. beaufort.tricare.mil [beaufort.tricare.mil]
Application Notes and Protocols for Measuring the Synergistic Effect of IITR08367 and Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to restore the efficacy of existing antimicrobial agents. One promising approach is the use of efflux pump inhibitors (EPIs) to block the bacterial mechanism of drug extrusion. IITR08367 has been identified as a small molecule that potentiates the antibacterial activity of fosfomycin against Acinetobacter baumannii by inhibiting the AbaF efflux pump.[1][2] This document provides detailed application notes and protocols for researchers to measure and quantify the synergistic effect of this compound in combination with various antibiotics against susceptible bacterial strains.
This compound, chemically known as bis(4-methylbenzyl) disulfide, acts by perturbing the transmembrane proton gradient, which disrupts the function of proton-dependent efflux pumps like AbaF.[2][3] This inhibition leads to an increased intracellular concentration of the partner antibiotic, thereby enhancing its antimicrobial effect. The protocols outlined below are designed to provide a comprehensive framework for evaluating this synergy, from initial screening to in-depth characterization.
Key Experimental Approaches
The synergistic interaction between this compound and an antibiotic can be quantitatively assessed using several established in vitro methods. The primary techniques covered in these notes are:
-
Checkerboard Assay: A method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.[4][5][6]
-
Time-Kill Curve Assay: A dynamic method to assess the rate and extent of bacterial killing by the combination over time.[7][8][9]
-
Isobologram Analysis: A graphical representation of synergy that visually depicts the interaction between the two compounds.[10][11][12][13]
Data Presentation
All quantitative data from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Bacterial Strain | Antibiotic | MIC (µg/mL) | This compound | MIC (µM) |
| A. baumannii ATCC XXXXX | Antibiotic A | This compound | ||
| A. baumannii Clinical Isolate Y | Antibiotic A | This compound | ||
| E. coli KAM32/pUC18_abaF | Fosfomycin | This compound |
Table 2: Checkerboard Assay Results and FIC Index Calculation
| Bacterial Strain | Antibiotic A MIC in Combination (µg/mL) | This compound MIC in Combination (µM) | FIC of Antibiotic A | FIC of this compound | ΣFIC (FIC Index) | Interpretation |
| A. baumannii ATCC XXXXX | ||||||
| A. baumannii Clinical Isolate Y | ||||||
| E. coli KAM32/pUC18_abaF |
-
Interpretation of FIC Index:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4.0
-
Antagonism: > 4.0[4]
-
Table 3: Time-Kill Curve Assay Results (Log10 CFU/mL Reduction at 24h)
| Treatment Group | Initial Inoculum (Log10 CFU/mL) | Log10 CFU/mL at 24h | Log10 Reduction | Interpretation |
| Growth Control | N/A | |||
| Antibiotic A (at MIC) | ||||
| This compound (at sub-MIC) | ||||
| Antibiotic A + this compound |
-
Interpretation of Time-Kill Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol determines the MIC of each agent alone and in combination to calculate the FIC index.[4][5][6][14][15]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of the antibiotic and this compound
-
Multichannel pipette
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the antibiotic in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of this compound in CAMHB along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the antibiotic dilutions (to determine its MIC alone).
-
Row H should contain only this compound dilutions (to determine its MIC alone).
-
Column 12 should serve as a growth control (no drugs) and sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the bacterial suspension. The final volume in each well should be 100 µL or 200 µL depending on the plate format.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
-
Calculation of FIC Index:
-
FIC of Antibiotic A = (MIC of Antibiotic A in combination) / (MIC of Antibiotic A alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index (ΣFIC) = FIC of Antibiotic A + FIC of this compound[4]
-
Protocol 2: Time-Kill Curve Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of the combination over time.[7][8][9][16]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Culture tubes or flasks with CAMHB
-
Stock solutions of the antibiotic and this compound
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Test Cultures:
-
Prepare flasks containing CAMHB with the following conditions:
-
Growth control (no drug)
-
Antibiotic alone (e.g., at 1x or 2x MIC)
-
This compound alone (at a sub-inhibitory concentration, e.g., 1/4x MIC)
-
Antibiotic + this compound (at the same concentrations as the individual agents)
-
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Protocol 3: Isobologram Analysis
This graphical method provides a visual representation of the drug interaction.[10][11][12][13][17]
Procedure:
-
Data Acquisition:
-
Use the MIC data from the checkerboard assay.
-
-
Construction of the Isobologram:
-
Plot the concentration of the antibiotic on the x-axis and the concentration of this compound on the y-axis.
-
Mark the MIC of the antibiotic alone on the x-axis and the MIC of this compound alone on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity" or isobole.
-
Plot the concentrations of the antibiotic and this compound for each combination that resulted in growth inhibition.
-
-
Interpretation:
-
Synergy: Data points for effective combinations fall below the line of additivity.
-
Additivity/Indifference: Data points fall on the line.
-
Antagonism: Data points fall above the line.
-
Visualizations
Signaling Pathway of Efflux Pump Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indiacsr.in [indiacsr.in]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. article.imrpress.com [article.imrpress.com]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application of IITR08367 in Antimicrobial Susceptibility Testing
Application Note
Topic: Application of IITR08367 as a Fosfomycin Potentiator in Antimicrobial Susceptibility Testing of Acinetobacter baumannii.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule, identified as bis(4-methylbenzyl) disulfide, which functions as an efflux pump inhibitor in the bacterium Acinetobacter baumannii. This organism is a significant cause of opportunistic infections, particularly in hospital settings, and is known for its intrinsic resistance to many antibiotics, including fosfomycin. The primary mechanism of this intrinsic resistance is the active efflux of fosfomycin from the bacterial cell, mediated by the AbaF transporter, a member of the major facilitator superfamily (MFS) of efflux pumps.[1][2] this compound has been shown to inhibit the AbaF efflux pump, thereby potentiating the antimicrobial efficacy of fosfomycin against A. baumannii.[1][2] The mechanism of action of this compound involves the perturbation of the transmembrane proton gradient, which disrupts the fosfomycin/H+ antiport activity of the AbaF pump.[1] This application note provides detailed protocols for evaluating the synergistic activity of this compound with fosfomycin against A. baumannii using standard antimicrobial susceptibility testing methods.
Mechanism of Action of this compound
This compound acts as a potentiator of fosfomycin by inhibiting the AbaF efflux pump in Acinetobacter baumannii. The AbaF pump is responsible for actively transporting fosfomycin out of the bacterial cell, which is a primary reason for the intrinsic resistance of A. baumannii to this antibiotic.[1][2] this compound disrupts the proton motive force across the bacterial membrane, specifically by perturbing the transmembrane proton gradient.[1] This disruption inhibits the function of the AbaF pump, which relies on the proton gradient to fuel the efflux of fosfomycin in exchange for protons (a fosfomycin/H+ antiport mechanism).[1] By inhibiting this efflux, this compound allows fosfomycin to accumulate to effective concentrations within the bacterial cell, leading to cell wall synthesis inhibition and ultimately, bacterial cell death. This synergistic interaction has been demonstrated to not only restore fosfomycin susceptibility in resistant strains but also to prevent the formation of biofilms.[1][2]
References
Troubleshooting & Optimization
Troubleshooting IITR08367 solubility issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IITR08367. The information is designed to address common challenges, particularly those related to solubility, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Acinetobacter baumannii Fosfomycin Efflux pump, AbaF.[1][2][3] Its primary function is to enhance the antibacterial efficacy of Fosfomycin against A. baumannii by blocking the efflux of the antibiotic from the bacterial cell.[3] this compound achieves this by disrupting the transmembrane proton gradient, which is essential for the antiport activity of the AbaF pump.[1][3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[1]
Q3: I am having trouble dissolving this compound. What are some common solvents and techniques to improve its solubility?
Many researchers encounter solubility challenges with novel compounds. While specific solubility data for this compound is not extensively published, here are some general strategies for poorly water-soluble compounds that can be applied:
-
Co-solvents: The use of a water-miscible organic solvent in which the compound is more soluble is a common technique.[4][5] For compounds like this compound, Dimethyl sulfoxide (DMSO) and Dimethylacetamide (DMA) are often effective co-solvents due to their high solubilizing capacity and relatively low toxicity in experimental systems.[5]
-
pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution.[5][6]
-
Use of Surfactants: Surfactants such as Tween-80, Pluronic-F68, and Sodium Lauryl Sulphate can be used to create micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[6]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to an increased dissolution rate.[5][7]
It is recommended to start by attempting to dissolve this compound in a small amount of a co-solvent like DMSO before adding it to your aqueous experimental medium.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing solubility problems with this compound in your experiments.
Problem: this compound precipitate is visible in my aqueous buffer after adding it from a stock solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | Prepare a higher concentration stock solution in an organic co-solvent (e.g., 100% DMSO). Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. | Many organic compounds have limited solubility in aqueous solutions. Using a co-solvent helps to keep the compound in solution when diluted into an aqueous medium.[4] |
| Incorrect pH | If your experimental buffer's pH can be altered without affecting the experiment, try adjusting the pH. The solubility of compounds with acidic or basic functional groups can be pH-dependent.[6][8] | Altering the ionization state of a compound can significantly impact its solubility. |
| Buffer Composition | Certain salts or components in your buffer may be interacting with this compound, causing it to precipitate. Try dissolving the compound in a simpler buffer or in deionized water to see if the issue persists. | Complex buffer systems can sometimes lead to unforeseen chemical interactions. |
| Temperature Effects | Some compounds are more soluble at higher temperatures. Gently warming the solution (if compatible with the compound's stability and your experimental setup) might help dissolve the precipitate. | Solubility is often temperature-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound, which can then be diluted into your experimental medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the powder has dissolved. If not, continue vortexing and consider gentle warming if necessary.
-
Store the stock solution at -80°C for long-term use.[1]
Protocol 2: In Vitro Biofilm Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit biofilm formation by Acinetobacter baumannii.
Materials:
-
A. baumannii strain (e.g., RPTC-15)[1]
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well microtiter plate
-
This compound stock solution (in DMSO)
-
Fosfomycin stock solution
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Grow an overnight culture of A. baumannii in TSB.
-
Dilute the overnight culture to the desired starting concentration (e.g., 1:100) in fresh TSB.
-
In a 96-well plate, add your diluted bacterial culture to each well.
-
Add this compound to the wells at various concentrations (e.g., 12.5-200 µM), both alone and in combination with a fixed concentration of Fosfomycin (e.g., 64 mg/L).[1][2] Include appropriate controls (bacteria only, bacteria + DMSO, bacteria + Fosfomycin).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Add 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Read the absorbance at a wavelength of 570-595 nm using a plate reader. A decrease in absorbance indicates biofilm inhibition.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Signaling pathway illustrating the inhibitory action of this compound.
References
- 1. IITR08367_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IITR08367 and Fosfomycin Synergy
Welcome to the technical support center for optimizing the synergistic effects of IITR08367 and fosfomycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and fosfomycin, and why are they synergistic?
A1: this compound acts as a potent efflux pump inhibitor, specifically targeting the AbaF transporter in bacteria like Acinetobacter baumannii.[1][2][3] Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. By inhibiting this pump, this compound increases the intracellular concentration of fosfomycin, allowing it to reach its target more effectively.[1][2]
Fosfomycin is a bactericidal antibiotic that inhibits the initial step of peptidoglycan biosynthesis in the bacterial cell wall.[4][5][6][7] It achieves this by irreversibly inactivating the enzyme MurA.[5][7][8][9] The synergy between this compound and fosfomycin arises from this dual action: this compound blocks the expulsion of fosfomycin, thereby enhancing its ability to disrupt cell wall synthesis and kill the bacterium.[1][2]
Q2: What is the optimal concentration of this compound to potentiate fosfomycin activity?
A2: this compound itself does not exhibit antibacterial activity at concentrations up to 400 μM.[1] Its primary role in this combination is to enhance the efficacy of fosfomycin. Studies have shown that this compound demonstrates a dose-dependent potentiation of fosfomycin activity.[1] While a specific optimal concentration can vary based on the bacterial strain and experimental conditions, a concentration of 100 μM for this compound has been shown to be effective in significantly reducing the bacterial burden in combination with fosfomycin.[10]
Q3: How much can this compound potentiate the activity of fosfomycin?
A3: this compound has been observed to potentiate the activity of fosfomycin by up to 16-fold against an E. coli strain expressing the AbaF efflux pump.[1] This potentiation leads to a reversal of the minimum inhibitory concentration (MIC) of fosfomycin against multidrug-resistant (MDR) clinical isolates of A. baumannii to below the clinical breakpoint.[1]
Troubleshooting Guide
Q4: My checkerboard assay is not showing synergy between this compound and fosfomycin. What could be the issue?
A4: Several factors could contribute to a lack of observable synergy in a checkerboard assay:
-
Incorrect Concentration Range: Ensure that the concentration ranges for both this compound and fosfomycin are appropriate. The concentrations of fosfomycin should span its MIC for the tested strain, while this compound should be tested at concentrations known to be non-toxic but effective at inhibiting the efflux pump (e.g., up to 100 μM).
-
Bacterial Strain: The synergistic effect is dependent on the presence and activity of the AbaF efflux pump or a similar pump that is inhibited by this compound.[1][2] Verify that the bacterial strain you are using expresses the target efflux pump. The synergy may not be observable in strains lacking this mechanism.
-
Inoculum Preparation: The bacterial inoculum should be standardized, typically to a 0.5 McFarland turbidity standard, to ensure consistent cell density across experiments.[11]
-
Incubation Time and Conditions: Ensure the microtiter plates are incubated at the appropriate temperature (e.g., 35-37°C) and for a sufficient duration (e.g., 18-24 hours) under aerobic conditions.[11]
-
FIC Index Calculation: Double-check the calculation of the Fractional Inhibitory Concentration (FIC) index. A value of ≤ 0.5 is generally considered synergistic.[11][12][13]
Q5: I am observing inconsistent results in my time-kill curve assays. What are the potential causes?
A5: Inconsistent results in time-kill assays can arise from:
-
Sampling and Plating Errors: Ensure accurate and consistent sampling at each time point. Serial dilutions and plating should be performed carefully to obtain reliable colony counts.
-
Bacterial Growth Phase: It is crucial to start the assay with bacteria in the exponential (logarithmic) growth phase to ensure active metabolism and susceptibility to the antibiotics.[14]
-
Antibiotic Stability: Prepare fresh solutions of this compound and fosfomycin for each experiment to avoid degradation.
-
Drug Carryover: When plating samples, drug carryover onto the agar plate can inhibit bacterial growth and lead to inaccurate colony counts. This can be mitigated by washing the cells or using methods to inactivate the drugs, such as dilution.[14]
Data Presentation
Table 1: Potentiation of Fosfomycin Activity by this compound
| Parameter | Value | Reference |
|---|---|---|
| Fold-potentiation of fosfomycin activity | Up to 16-fold | [1] |
| Non-inhibitory concentration of this compound | Up to 400 μM | [1] |
| Effective concentration of this compound for synergy | 100 μM |[10] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays
| FIC Index | Interpretation | Reference |
|---|---|---|
| ≤ 0.5 | Synergy | [11][12][13] |
| > 0.5 to ≤ 1.0 | Additive | [12] |
| > 1.0 to ≤ 4.0 | Indifference | [11][12][13] |
| > 4.0 | Antagonism |[11][13] |
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the synergistic interaction between two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and fosfomycin at a concentration that is a multiple of the highest concentration to be tested.
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute fosfomycin along the x-axis (columns).
-
Serially dilute this compound along the y-axis (rows).
-
The result is a matrix of wells containing various combinations of the two compounds. Include wells with each compound alone as controls.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.[11]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index: FICI = FIC of this compound + FIC of fosfomycin.
-
Interpret the results based on the values in Table 2.
-
Time-Kill Curve Assay Protocol
This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation: Prepare flasks containing Mueller-Hinton broth with specific concentrations of this compound alone, fosfomycin alone, the combination of both, and a growth control without any antimicrobial agents.
-
Inoculum: Inoculate each flask with a standardized bacterial suspension (e.g., to a final concentration of approximately 5 x 10^5 CFU/mL) from a culture in the logarithmic growth phase.[14]
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Colony Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[14]
Visualizations
Caption: Mechanism of synergistic action between this compound and fosfomycin.
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. indiacsr.in [indiacsr.in]
- 2. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. scribd.com [scribd.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IITR08367 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IITR08367 in preclinical in vivo models.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question ID | Question | Answer |
| IITR-IV-01 | What is the recommended vehicle for in vivo administration of this compound? | For intraperitoneal (IP) and oral (PO) administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, solubility and stability should be confirmed for your specific formulation and route. Always prepare fresh daily. |
| IITR-IV-02 | I am observing significant weight loss (>15%) in my treatment group. What should I do? | This level of weight loss suggests potential toxicity. Immediately reduce the dosage by 25-50% or decrease the dosing frequency (e.g., from daily to every other day). Monitor animal health closely, including body weight, food/water intake, and clinical signs of distress. Consider a formal toxicity study to establish a maximum tolerated dose (MTD). |
| IITR-IV-03 | The compound is showing poor efficacy in our xenograft model compared to in vitro data. What are potential causes? | This discrepancy can arise from several factors: 1) Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor tumor penetration. A PK study is essential. 2) Suboptimal Dosing: The dose or schedule may not achieve sustained target inhibition. 3) Tumor Model Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms not present in vitro. Confirm target engagement in tumor tissue via pharmacodynamic (PD) markers. |
| IITR-IV-04 | How can I confirm that this compound is hitting its intended target in the tumor tissue? | A pharmacodynamic (PD) assay is critical. For example, if this compound targets a kinase, you can measure the phosphorylation status of its direct downstream substrate in tumor lysates via Western Blot or ELISA. Collect tumor samples at various time points after the final dose to assess the extent and duration of target inhibition. |
| IITR-IV-05 | What are the best practices for preparing this compound for injection? | Always use a fresh preparation. First, dissolve this compound in 100% DMSO. In a separate tube, mix the other vehicle components (e.g., PEG300, Tween 80, saline). Slowly add the DMSO-drug concentrate to the vehicle while vortexing to prevent precipitation. Visually inspect the final solution for clarity before administration. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response and Toxicity in a Murine Xenograft Model
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Tumor Growth Inhibition (%) | 0% | 35% | 68% | 85% |
| Mean Body Weight Change (%) | +5% | -2% | -8% | -16% |
| Study Completion Rate | 100% (10/10) | 100% (10/10) | 100% (10/10) | 70% (7/10) |
| Serum ALT (U/L) at Day 21 | 35 ± 4 | 42 ± 6 | 95 ± 15 | 210 ± 30 |
| Animals removed from the study due to exceeding the body weight loss threshold. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| IV | 5 | 1550 | 0.25 | 3200 | 100% |
| PO | 50 | 850 | 2.0 | 5600 | 35% |
| IP | 50 | 1200 | 1.0 | 7800 | 49% |
Experimental Protocols
Protocol 1: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., A549) in 100 µL of Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a mean volume of 150-200 mm³.
-
Randomization: Randomize animals into treatment groups (n=10 per group) based on tumor volume.
-
Treatment: Administer this compound or vehicle daily via the desired route (e.g., oral gavage).
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Monitoring: Measure tumor volume with calipers and record animal body weight three times per week.
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Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³).
-
Tissue Collection: At the study endpoint, collect tumors and other tissues for pharmacodynamic and biomarker analysis.
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Dose Selection: Begin with a dose estimated to be efficacious and establish cohorts with escalating doses (e.g., 25, 50, 100, 150 mg/kg).
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Treatment: Administer this compound to naïve, non-tumor-bearing mice (n=3-5 per group) for 7-14 consecutive days.
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Clinical Observation: Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, and grooming. Record body weight daily.
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Endpoint Criteria: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
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Necropsy: At the end of the study, perform a gross necropsy and collect blood for complete blood count (CBC) and serum chemistry analysis.
Visualizations
Caption: High-level workflow for a typical in vivo xenograft study.
Caption: this compound as a hypothetical inhibitor of the MEK1/2 kinase.
Improving the stability of IITR08367 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of IITR08367 in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on supplier information, this compound is soluble in organic solvents such as DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C.[1] For aqueous experimental buffers, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q2: My this compound precipitated out of my aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. The following steps can be taken to address this:
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Sonication: Gently sonicate the solution in a water bath to aid dissolution.
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Warming: Carefully warm the solution (e.g., to 37°C) to increase solubility, but be mindful of potential degradation at elevated temperatures.
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pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your buffer.
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Use of Surfactants or Co-solvents: Consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-20) or a co-solvent in your buffer to enhance solubility.
Q3: What are the known storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. In solvent (e.g., DMSO), it should be stored at -80°C for up to 1 year.[1]
Q4: What are the likely degradation pathways for this compound in solution?
A4: this compound is bis(4-methylbenzyl) disulfide. The primary points of instability are the disulfide bond and the benzylic positions. Potential degradation pathways include:
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Oxidation/Reduction of the Disulfide Bond: The disulfide bond can be reduced to form 4-methylbenzyl thiol or oxidized to form thiosulfinates and sulfonic acids.
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Oxidation of the Benzylic Position: The methylene groups can be oxidized to form aldehydes or carboxylic acids.
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Photodegradation: Exposure to light, particularly UV, may lead to cleavage of the disulfide bond or reactions at the benzyl groups.
Troubleshooting Guides
Issue 1: Compound Precipitation During Dilution
Symptoms:
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Visible cloudiness or solid particles in the solution after diluting the DMSO stock into an aqueous buffer.
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Inconsistent results in bioassays.
Possible Causes:
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Low aqueous solubility of this compound.
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"Solvent shock" from rapid dilution of the DMSO stock.
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Buffer pH is at or near the isoelectric point of the compound.
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The concentration in the final solution exceeds its solubility limit.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Final Concentration | Ensure the intended final concentration does not exceed the known solubility limit in your specific buffer system. |
| 2 | Modify Dilution Protocol | Instead of a single dilution, perform a stepwise dilution. Pre-warm the aqueous buffer to the experimental temperature before adding the compound stock. Add the stock solution slowly while vortexing. |
| 3 | Optimize Buffer Composition | Test a range of pH values for your buffer. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or a co-solvent (e.g., up to 5% ethanol). |
| 4 | Sonication | Use a bath sonicator for short periods to help dissolve the precipitate. Avoid probe sonicators which can generate excessive heat. |
Issue 2: Loss of Activity Over Time
Symptoms:
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Decreased efficacy of this compound in your assay with freshly prepared vs. older solutions.
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Appearance of new peaks in HPLC analysis of the solution.
Possible Causes:
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Chemical degradation of this compound.
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Adsorption of the compound to plasticware.
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Reaction with components in the media.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare Fresh Solutions | Always use freshly prepared dilutions of this compound for your experiments. |
| 2 | Protect from Light | Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. |
| 3 | Control Temperature | Store stock solutions at -80°C and working solutions on ice. Avoid repeated freeze-thaw cycles. |
| 4 | Use Low-Binding Plasticware | To minimize adsorption, use low-protein-binding microcentrifuge tubes and pipette tips. |
| 5 | Analyze for Degradation | Use HPLC to analyze the purity of your this compound solution over time to identify any degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
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Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes in low-binding tubes and store at -80°C.
-
-
Prepare Intermediate Dilution (Optional):
-
Thaw a single aliquot of the 10 mM stock solution.
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Dilute the stock solution in 100% DMSO to an intermediate concentration (e.g., 1 mM).
-
-
Prepare Final Working Solution:
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Pre-warm your final aqueous buffer to the desired experimental temperature.
-
Perform a serial dilution of the DMSO stock or intermediate solution into the pre-warmed buffer to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Vortex gently between each dilution step.
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Use the final working solution immediately.
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Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
-
Sample Preparation:
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Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the sample solution. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Add an equal volume of 1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the sample solution. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Incubate the sample solution at 80°C in the dark for 48 hours.
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Photodegradation: Expose the sample solution to a UV lamp (254 nm) at room temperature for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
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After the incubation period, neutralize the acidic and basic samples.
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Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.
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Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: A logical workflow for troubleshooting precipitation of this compound.
References
Technical Support Center: IITR08367 and Fosfomycin Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for studies involving the combination of IITR08367 and fosfomycin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Question: We are not observing a synergistic effect between this compound and fosfomycin in our checkerboard assay against Acinetobacter baumannii. What are the possible reasons?
Answer:
Several factors could contribute to a lack of observed synergy. Consider the following troubleshooting steps:
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Inadequate Efflux Pump Expression: The potentiation of fosfomycin by this compound is dependent on the presence and activity of the AbaF efflux pump in Acinetobacter baumannii.[1] Ensure that the strain of A. baumannii you are using expresses AbaF. You can verify this through molecular techniques such as PCR to detect the abaF gene.
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This compound Concentration: The concentration of this compound is critical. If the concentration is too low, it may not effectively inhibit the AbaF efflux pump. Conversely, if the concentration is too high, it may exhibit intrinsic antibacterial activity, complicating the interpretation of synergy. It is recommended to use a sub-inhibitory concentration of this compound. A concentration of 50 µM has been shown to be effective without inhibiting bacterial growth on its own.[2]
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Proton Motive Force (PMF) Disruption: this compound functions by perturbing the transmembrane proton gradient, which powers the AbaF efflux pump.[1] Ensure that the experimental conditions, such as the pH of the medium, do not interfere with the generation of a stable PMF.
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Assay Conditions:
-
Inoculum Density: A high inoculum of bacteria might overwhelm the inhibitory effects of the drug combination. Ensure you are using a standardized inoculum as per CLSI guidelines.
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Incubation Time: An inappropriate incubation time can lead to misleading results. For A. baumannii, an incubation period of 18-24 hours is standard for checkerboard assays.
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Media Composition: The composition of the culture medium can influence the activity of both compounds. Use a standard medium like Mueller-Hinton Broth (MHB) for consistency.
-
Question: Our time-kill curve assay shows antagonism between this compound and fosfomycin at certain concentrations. How should we interpret this?
Answer:
While the primary interaction between this compound and fosfomycin is synergistic, antagonism at specific concentrations, though less common, can occur. Here’s how to approach this:
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Concentration-Dependent Effects: The interaction between two drugs can sometimes be concentration-dependent. It is possible that at very high concentrations, the combination may interfere with cellular processes in an unexpected way. Analyze the full range of concentrations in your time-kill assay to identify the concentration window where synergy is observed.
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Mechanism of Antagonism: While this compound is known to inhibit the AbaF efflux pump, high concentrations might have off-target effects that could interfere with fosfomycin's mechanism of action. Fosfomycin inhibits the MurA enzyme in the bacterial cell wall synthesis pathway.[3] It is theoretically possible, though not documented, that at high concentrations, this compound could alter the bacterial membrane in a way that hinders fosfomycin's entry or its access to MurA.
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Experimental Artifact: Review your experimental setup for potential errors. Inaccurate serial dilutions, incorrect timing of sample collection, or contamination could lead to anomalous results. Repeat the experiment with careful attention to these details.
Question: We are observing high variability in our Minimum Inhibitory Concentration (MIC) results for the this compound and fosfomycin combination. What could be the cause?
Answer:
High variability in MIC assays can be frustrating. Here are some potential sources of this issue and how to address them:
-
Inconsistent Inoculum Preparation: The density of the bacterial inoculum is a critical parameter in MIC testing. Ensure that you are consistently preparing your inoculum to the same McFarland standard for every experiment.
-
This compound Stability and Solubility: Ensure that your stock solution of this compound is properly prepared and stored. If the compound is not fully dissolved or precipitates out of solution during the assay, it will lead to inconsistent concentrations in the wells. Consider the use of a suitable solvent and vortexing thoroughly before use.
-
Plate-to-Plate Variation: To minimize variability, it is good practice to run replicates of your experiment. If you are seeing consistent results within a single plate but variation between plates, consider factors like incubator temperature fluctuations or differences in incubation time.
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Edge Effects in Microtiter Plates: The outer wells of a 96-well plate can be prone to evaporation, which can concentrate the compounds and affect bacterial growth. To mitigate this, you can fill the outer wells with sterile broth or water and not use them for experimental data.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and interpretation of this compound and fosfomycin combination studies.
1. What is the primary mechanism of action of this compound?
This compound is an efflux pump inhibitor. Specifically, it targets the AbaF efflux pump in Acinetobacter baumannii. AbaF is a proton-dependent antiporter that actively removes fosfomycin from the bacterial cell. This compound disrupts the transmembrane proton gradient that powers this pump, leading to the accumulation of fosfomycin inside the bacterium and potentiating its antibacterial effect.[1]
2. Why is a combination therapy of this compound and fosfomycin being explored?
Acinetobacter baumannii is often intrinsically resistant to fosfomycin due to the efficient removal of the antibiotic by efflux pumps like AbaF.[1] By inhibiting this efflux mechanism, this compound restores the susceptibility of A. baumannii to fosfomycin, making this combination a promising strategy to combat infections caused by this multidrug-resistant pathogen.
3. What are the key experimental assays to determine the synergy between this compound and fosfomycin?
The two primary in vitro assays for determining synergy are:
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Checkerboard Assay: This method allows for the testing of multiple concentration combinations of two drugs to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.
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Time-Kill Curve Assay: This dynamic assay measures the rate of bacterial killing over time in the presence of the drugs, both individually and in combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
4. What is the Fractional Inhibitory Concentration (FIC) index and how is it calculated?
The FIC index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination. It is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
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Synergy: FIC Index ≤ 0.5
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Additive/Indifference: 0.5 < FIC Index ≤ 4
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Antagonism: FIC Index > 4
5. Are there any known off-target effects of this compound?
Current research indicates that this compound is a non-toxic molecule at effective concentrations.[1] However, as with any novel compound, it is important to consider the possibility of off-target effects, especially at higher concentrations. Researchers should always include appropriate controls in their experiments to monitor for any unexpected cellular responses.
Data Presentation
Table 1: In Vitro Synergy of this compound and Fosfomycin against Acinetobacter baumannii
| Parameter | Fosfomycin Alone | This compound Alone | Fosfomycin + this compound (50 µM) | Fold Reduction in Fosfomycin MIC | FIC Index |
| MIC (µg/mL) | 32 | >400 | 2 | 16 | ≤ 0.5 |
Note: Data is representative of studies on AbaF expressing E. coli KAM32/pUC18_abaF.[2] MIC values can vary between different strains of A. baumannii.
Table 2: Time-Kill Kinetics of Fosfomycin in Combination with this compound
| Treatment | Bacterial Count (log10 CFU/mL) at 24h |
| Control (No drug) | ~8.5 |
| Fosfomycin (32 mg/L) | ~8.0 |
| This compound (25 µM) | ~8.5 |
| Fosfomycin (32 mg/L) + this compound (25 µM) | < 2.0 |
Note: Data is representative of studies on AbaF expressing E. coli KAM32/pUC18_abaF.[2] A reduction of ≥ 3 log10 CFU/mL is considered bactericidal.
Experimental Protocols
1. Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergy between this compound and fosfomycin.
-
Preparation of Reagents:
-
Prepare stock solutions of fosfomycin and this compound in an appropriate solvent.
-
Prepare a standardized bacterial inoculum of A. baumannii equivalent to a 0.5 McFarland standard and then dilute to the final desired concentration in Mueller-Hinton Broth (MHB).
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Serially dilute fosfomycin along the x-axis and this compound along the y-axis.
-
Include wells with each drug alone to determine their individual MICs.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Calculate the FIC index for each combination that shows no visible growth. The lowest FIC index is reported as the result of the assay.
-
2. Time-Kill Curve Assay Protocol
This protocol describes the procedure for a time-kill curve assay to assess the dynamic interaction between this compound and fosfomycin.
-
Preparation:
-
Prepare fresh cultures of A. baumannii in MHB.
-
Prepare drug solutions of fosfomycin and this compound at the desired concentrations (e.g., based on MIC values from the checkerboard assay).
-
-
Experimental Setup:
-
Set up culture tubes with the following conditions:
-
Growth control (no drug)
-
Fosfomycin alone
-
This compound alone
-
Fosfomycin + this compound
-
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on nutrient agar plates.
-
-
Data Analysis:
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition. Synergy is determined by a ≥ 2-log10 reduction in CFU/mL for the combination compared to the most active single agent.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound and fosfomycin synergy.
Caption: Mechanism of synergistic action between this compound and fosfomycin.
Caption: Logical relationship of this compound and fosfomycin combination therapy.
References
- 1. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semimechanistic Pharmacokinetic/Pharmacodynamic Modeling of Fosfomycin and Sulbactam Combination against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of IITR08367 in experiments
Welcome to the technical support center for IITR08367. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for off-target effects during experimentation with this compound and to offer strategies for addressing them.
This compound, also known as bis(4-methylbenzyl) disulfide, has been identified as an efflux pump inhibitor that potentiates the efficacy of fosfomycin against Acinetobacter baumannii.[1][2][3][4] Its mechanism of action involves the perturbation of the transmembrane proton gradient.[1][3][4] While current research highlights its on-target effects, it is crucial for researchers to consider and investigate potential off-target interactions to ensure the validity and specificity of their experimental results.
This guide provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in proactively evaluating the specificity of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is no published data specifically documenting the off-target effects of this compound. The existing literature primarily focuses on its on-target activity as an efflux pump inhibitor.[1][2][3][4] Therefore, it is recommended that researchers perform their own assessments to characterize the specificity of this compound in their particular experimental setup.
Q3: What are the first steps to assess the potential for off-target effects of this compound in my experiments?
A3: A good starting point is to perform a dose-response curve for your intended on-target effect and compare it with a cytotoxicity assay in your chosen cell line or model organism. A significant separation between the effective concentration (EC50) for the on-target activity and the cytotoxic concentration (CC50) can provide an initial therapeutic window. Additionally, including negative and positive controls is crucial. A structurally similar but inactive analog of this compound, if available, could serve as a useful negative control.
Q4: How can I distinguish between on-target and off-target phenotypes observed in my experiments?
A4: Several strategies can be employed. One is to use a secondary, structurally unrelated inhibitor of the same target (in this case, another efflux pump inhibitor with a different chemical scaffold). If this second inhibitor phenocopies the effects of this compound, it strengthens the evidence for an on-target effect. Another approach is a "rescue" experiment. For example, if possible in your system, overexpressing the target (the AbaF efflux pump) might rescue the phenotype induced by this compound.
Troubleshooting Guides
This section provides guidance for common issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental replicates. | Experimental inconsistency or off-target effects at the concentration used. | 1. Review and standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.2. Perform a detailed dose-response analysis to identify a more consistent concentration.3. Test a structurally unrelated inhibitor of the same target to see if variability persists. |
| Observed phenotype does not align with the known function of an efflux pump inhibitor. | The phenotype may be due to an off-target effect of this compound. | 1. Conduct a literature search for the observed phenotype to identify potential alternative pathways.2. Perform target deconvolution studies such as chemical proteomics to identify potential off-target binding partners.3. Use a cell line that does not express the AbaF efflux pump (or the relevant homolog) as a counter-screen. |
| Cellular toxicity is observed at or near the effective concentration for efflux pump inhibition. | The observed toxicity could be due to on-target or off-target effects. | 1. Perform a counter-screen in a cell line lacking the target efflux pump. If toxicity persists, it is likely an off-target effect.2. Investigate common mechanisms of drug-induced toxicity, such as mitochondrial dysfunction or reactive oxygen species (ROS) generation.3. If available, test a non-toxic analog of this compound to see if the on-target effect can be separated from the toxicity. |
Experimental Protocols
To rigorously assess the specificity of this compound, a combination of computational and experimental approaches is recommended.
Protocol 1: In Silico Target Prediction
Objective: To computationally predict potential off-target interactions of this compound.
Methodology:
-
Chemical Structure: Obtain the 2D structure of bis(4-methylbenzyl) disulfide (this compound).
-
Target Prediction Servers: Utilize publicly available web servers that predict protein targets based on chemical similarity to known ligands. Examples include:
-
SwissTargetPrediction
-
SuperPred
-
TargetNet
-
-
Data Analysis: Analyze the list of predicted targets. Pay close attention to proteins that are highly expressed in your experimental system and whose modulation could explain any unexpected phenotypes.
Protocol 2: Thermal Shift Assay (TSA)
Objective: To identify direct binding of this compound to cellular proteins.
Methodology:
-
Cell Lysate Preparation: Prepare a native protein lysate from your cells of interest.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Thermal Denaturation: Subject the samples to a temperature gradient using a qPCR instrument.
-
Data Acquisition: Monitor protein unfolding using a fluorescent dye that binds to hydrophobic regions of denatured proteins.
-
Data Analysis: A shift in the melting temperature (Tm) of a protein in the presence of this compound suggests a direct binding interaction.
Protocol 3: Chemical Proteomics for Target Deconvolution
Objective: To identify the cellular binding partners of this compound in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe version of this compound that incorporates a reactive group for covalent labeling and a reporter tag (e.g., biotin) for enrichment.
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Cellular Treatment: Treat your cells or cell lysate with the this compound probe.
-
Protein Enrichment: Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Mass Spectrometry: Identify the enriched proteins using mass spectrometry-based proteomics.
-
Data Analysis: Compare the proteins identified in the probe-treated sample to a control to determine specific binding partners.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the methodologies for addressing off-target effects, the following diagrams are provided.
Caption: Troubleshooting decision tree for observed phenotypes.
Caption: Workflow for chemical proteomics-based target identification.
Caption: On-target vs. potential off-target signaling pathways.
References
How to control for confounding variables in IITR08367 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during experiments with IITR08367.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, chemically identified as bis(4-methylbenzyl) disulfide, that functions as an efflux pump inhibitor (EPI).[1][2] Its primary role is to potentiate the efficacy of antibiotics, such as fosfomycin, against multidrug-resistant bacteria like Acinetobacter baumannii.[1][3][4][5][6] this compound specifically targets the AbaF efflux pump, which is a major facilitator superfamily (MFS) transporter in A. baumannii.[1][3][5] By inhibiting this pump, this compound prevents the expulsion of fosfomycin from the bacterial cell, thereby restoring the antibiotic's effectiveness.[3][5][6] The mechanism of inhibition involves the perturbation of the transmembrane proton gradient, which disrupts the energy source for the efflux pump.[1][7]
Q2: We are observing inconsistent results in our in vitro antibiotic potentiation assays with this compound. What are the potential confounding variables?
A2: Inconsistent results in in vitro potentiation assays can arise from several factors. It is crucial to standardize your experimental protocol to minimize variability. Key confounding variables to consider include:
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Microbial Strain and Growth Phase: Different clinical isolates or lab-adapted strains of A. baumannii can exhibit varying levels of efflux pump expression. Ensure you are using a consistent strain and that the bacterial cultures are in the same growth phase (e.g., mid-logarithmic phase) for each experiment.
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Media Composition: The type of culture medium, its pH, and nutrient availability can influence both bacterial growth and the activity of this compound.[4] Use a consistent, defined medium for all assays.
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Incubation Conditions: Temperature and aeration can affect bacterial metabolism and drug activity. Maintain a constant and optimal incubation temperature and atmosphere.
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Solvent Effects: The solvent used to dissolve this compound and the antibiotic can have its own antimicrobial or inhibitory effects. Always include a solvent-only control to account for this.[8]
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Assay Method: Variations in the chosen assay (e.g., broth microdilution, agar diffusion) can lead to different results.[9] Adhere strictly to a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
Q3: Our biofilm inhibition assays with this compound are not reproducible. What factors should we control for?
A3: Biofilm formation is a complex process influenced by numerous environmental and microbial factors.[1] To ensure reproducibility in your biofilm inhibition assays, consider the following:
-
Surface Properties: The material and surface characteristics of the microplates or other surfaces used for biofilm growth can significantly impact bacterial attachment. Use the same type and brand of plates consistently.
-
Environmental Factors: Temperature, pH, nutrient levels, and hydrodynamic conditions (e.g., static vs. shaking incubation) are critical determinants of biofilm formation.[4]
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Bacterial Characteristics: The specific strain, its motility, and expression of adhesins play a crucial role.[1] Ensure consistent use of a well-characterized bacterial strain.
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Quantification Method: The method used to quantify biofilm (e.g., crystal violet staining, colony-forming unit counting) can introduce variability. Standardize the staining and washing steps to minimize error.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values in Potentiation Assays
This guide addresses variability in determining the MIC of an antibiotic in the presence of this compound.
Problem: Significant well-to-well or day-to-day variation in MIC values.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the same density (e.g., 0.5 McFarland standard) for every experiment. Use a spectrophotometer for accuracy. |
| Drug Concentration Accuracy | Prepare fresh serial dilutions of this compound and the antibiotic for each experiment. Verify the stock solution concentrations. |
| Plate Incubation | Use a humidified incubator to prevent evaporation from the wells, which can concentrate the compounds. Seal plates with breathable membranes. |
| Reader/Visual Interpretation | If determining MIC visually, have two independent researchers read the plates. If using a plate reader, ensure the correct wavelength and blanking procedures are used. |
Experimental Protocol: Standardized Broth Microdilution for Potentiation Assay
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Prepare Inoculum: Culture A. baumannii in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
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Prepare Drug Plates: In a 96-well microtiter plate, perform serial dilutions of the antibiotic. In a separate plate, prepare serial dilutions of this compound.
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Checkerboard Assay: Combine the antibiotic and this compound dilutions in a new 96-well plate to create a matrix of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
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Controls: Include wells with bacteria only (growth control), media only (sterility control), bacteria with the antibiotic alone, and bacteria with this compound alone.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth, both alone and in combination with this compound.
Guide 2: Confounding Variables in Murine Urinary Tract Infection (UTI) Models
This guide provides strategies to control for common confounders in preclinical animal studies investigating this compound.
Problem: High variability in bacterial load or treatment efficacy between individual mice or experimental groups.
Potential Causes and Solutions:
| Confounding Variable | Control Strategy |
| Animal Characteristics | Use age-matched and sex-matched mice from a single, genetically identical strain.[3] House animals in the same room to control for environmental factors.[3] |
| Gut Microbiome | Co-house animals or use bedding transfer protocols to normalize the gut microbiota across cages before the experiment.[3][7] |
| Diet | Provide all mouse groups with the same standardized diet.[3] |
| Infection Procedure | Standardize the inoculation procedure, including the bacterial dose, volume, and route of administration (e.g., transurethral catheterization), to ensure consistent infection establishment. |
| Treatment Administration | Ensure accurate and consistent dosing of this compound and the antibiotic based on individual mouse body weight. Use the same administration route and timing for all animals in a treatment group. |
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound action on the AbaF efflux pump.
Experimental Workflow: Controlling for Confounders in Murine UTI Model
Caption: Workflow for a murine UTI model with confounding variable controls.
References
- 1. researchgate.net [researchgate.net]
- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing confounders and increasing data quality in murine models for studies of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencepub.net [sciencepub.net]
- 7. Minimizing confounders and increasing data quality in murine models for studies of the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosing regimens for IITR08367 in animal models
Technical Support Center: IITR08367
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dosing regimens for the efflux pump inhibitor this compound in animal models, particularly for studies involving its synergistic effects with the antibiotic fosfomycin against Acinetobacter baumannii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as bis(4-methylbenzyl) disulfide, is a novel small-molecule efflux pump inhibitor.[1][2] Its primary function is to potentiate the antibacterial efficacy of antibiotics like fosfomycin against pathogens such as Acinetobacter baumannii.[1][3][4] It specifically inhibits the AbaF efflux pump, which is a major facilitator superfamily (MFS) transporter responsible for extruding fosfomycin from the bacterial cell.[1][2] this compound achieves this by disrupting the transmembrane proton gradient, thereby inhibiting the pump's activity.[1][4]
Q2: In which animal models has this compound been tested and for what indication?
A2: this compound has been evaluated in a murine model of urinary tract infection (UTI) caused by A. baumannii.[1][3] In these studies, it was co-administered with fosfomycin to assess its ability to reduce bacterial burden in the kidneys and bladder.[1][3] Studies have also utilized the nematode C. elegans as a preliminary model to assess toxicity and efficacy.[1][5]
Q3: What is a recommended starting dose for this compound in a murine UTI model?
A3: A published effective dosing regimen for this compound in a murine UTI model is 30 mg/kg administered intraperitoneally (i.p.) every 12 hours for a duration of 54 hours.[3] This regimen was used in combination with fosfomycin.[3] Researchers should consider this a starting point and optimize the dose based on their specific experimental conditions, including the bacterial strain, infection severity, and the specific animal model.
Q4: Is this compound cytotoxic or does it have hemolytic activity?
A4: Based on initial studies, this compound is considered a nontoxic molecule.[1] It has been shown to be non-hemolytic and non-cytotoxic towards human erythrocytes and peripheral blood mononuclear cells (PBMCs) at effective concentrations.[3][4]
Q5: How does this compound affect bacterial biofilm formation?
A5: this compound has demonstrated the ability to inhibit and eliminate biofilm formation by A. baumannii, both alone and in combination with fosfomycin.[1][3] This is a significant secondary benefit, as the AbaF efflux pump is also implicated in biofilm formation.[1]
Troubleshooting Guide
Issue 1: Suboptimal reduction in bacterial load in the animal model.
-
Possible Cause 1: Insufficient Dose or Suboptimal Dosing Frequency.
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Solution: The published effective dose is 30 mg/kg every 12 hours.[3] If this is not effective, consider performing a dose-escalation study. A logical workflow for this is outlined below. Ensure the dosing frequency is appropriate for the compound's half-life. While the specific pharmacokinetics of this compound are not fully detailed in available literature, the half-life of the partner drug, fosfomycin, is short in mice (around 28 minutes), which necessitates frequent dosing or a continuous infusion model to maintain therapeutic levels.[6][7]
-
-
Possible Cause 2: Poor Bioavailability via the Chosen Route of Administration.
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Solution: The proven route of administration is intraperitoneal (i.p.).[3] If using an alternative route (e.g., oral), bioavailability may be limited. Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and target tissues (kidney, bladder) to ensure adequate exposure.
-
-
Possible Cause 3: Bacterial Strain Specificity.
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Solution: Confirm that the A. baumannii strain used in your model expresses the AbaF efflux pump. The efficacy of this compound is dependent on the presence of this specific target.[1]
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Issue 2: Signs of toxicity in animal models (e.g., weight loss, lethargy).
-
Possible Cause 1: Off-Target Effects at High Doses.
-
Solution: Although this compound is reported as non-toxic, individual animal models or specific physiological conditions might show sensitivity.[1][4] Reduce the dose and perform a toxicity study to establish the maximum tolerated dose (MTD) in your specific model. Monitor animals closely for clinical signs and consider measuring liver and kidney function markers.
-
-
Possible Cause 2: Formulation or Vehicle Toxicity.
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Solution: Evaluate the toxicity of the vehicle used to dissolve/suspend this compound. Administer a vehicle-only control group. If the vehicle is the issue, explore alternative, biocompatible formulations.
-
Data Presentation
Table 1: In Vivo Dosing Regimen for this compound in Murine UTI Model
| Parameter | Value | Source |
|---|---|---|
| Compound | This compound | [3] |
| Animal Model | Murine (mouse) | [3] |
| Indication | Urinary Tract Infection (A. baumannii) | [3] |
| Route of Admin. | Intraperitoneal (i.p.) | [3] |
| Dose | 30 mg/kg | [3] |
| Frequency | Every 12 hours | [3] |
| Duration | 54 hours | [3] |
| Co-administered Drug | Fosfomycin | [3] |
| Reported Outcome | >3 log10 reduction in bacterial load (kidney/bladder) |[1][3] |
Table 2: In Vitro Concentrations and Effects
| Parameter | Concentration | Effect | Source |
|---|---|---|---|
| Biofilm Inhibition | 100 µM | Inhibits A. baumannii biofilm formation | [3] |
| Proton Gradient Disruption | 25 µM - 100 µM | Disrupts H+ gradient across the membrane | [3][4] |
| Fosfomycin Potentiation | 0 - 50 µM | Concentration-dependent enhancement of fosfomycin activity |[3] |
Experimental Protocols
Protocol 1: Murine Dose-Ranging and Efficacy Study for this compound/Fosfomycin
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Animal Model: Use a suitable mouse strain (e.g., BALB/c, C57BL/6) for UTI models.
-
Infection: Induce a UTI via transurethral inoculation with a clinical isolate of A. baumannii known to express the AbaF pump.
-
Group Allocation:
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Group 1: Vehicle Control
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Group 2: this compound alone (e.g., 30 mg/kg)
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Group 3: Fosfomycin alone (dose based on literature for murine models)
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Group 4-6: Fosfomycin + varying doses of this compound (e.g., 10, 30, 50 mg/kg) to determine optimal synergy.
-
-
Drug Preparation & Administration:
-
Prepare this compound in a sterile, biocompatible vehicle.
-
Administer this compound and fosfomycin via the desired route (e.g., i.p. for this compound, subcutaneous or oral for fosfomycin).
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Begin treatment at a specified time post-infection (e.g., 2 hours). Administer this compound every 12 hours.
-
-
Monitoring: Monitor mice daily for clinical signs of illness and body weight.
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Endpoint Analysis: At the end of the treatment period (e.g., 54 hours), euthanize the animals.
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Outcome Measures: Aseptically harvest the bladder and kidneys. Homogenize the tissues and perform quantitative bacteriology by plating serial dilutions to determine the CFU/gram of tissue.
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Statistical Analysis: Compare the bacterial loads between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Mandatory Visualizations
References
- 1. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in IITR08367 biofilm assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IITR08367 in Acinetobacter baumannii biofilm assays.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during biofilm assays with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing inconsistent results between replicate wells in my biofilm assay?
A: Inconsistent results in biofilm assays can stem from several factors:
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Pipetting Errors: Inaccurate or inconsistent pipetting of bacterial culture, media, or staining reagents can lead to variability. Ensure careful and consistent pipetting techniques across all wells.
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Improper Mixing: Failure to properly mix the bacterial culture before inoculation can result in an uneven distribution of bacteria in the wells.
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Edge Effects: Wells on the outer edges of a microtiter plate are more prone to evaporation, which can concentrate media components and affect biofilm growth. To mitigate this, avoid using the outermost wells or fill them with sterile media or water to maintain humidity.
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Washing Technique: Vigorous washing can dislodge weakly attached biofilm, leading to lower and more variable readings. Conversely, inadequate washing may leave behind planktonic cells, causing high background. Gentle and consistent washing is crucial.
Q2: My negative control wells (media only) show high background staining. What could be the cause?
A: High background in negative control wells is often due to:
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Crystal Violet Precipitation: The crystal violet solution may not be fully dissolved or could be old, leading to precipitation and non-specific staining of the wells. Ensure the crystal violet is completely dissolved and filter the solution if necessary.
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Media Components: Some media components can adhere to the plastic of the microtiter plate and subsequently bind crystal violet. It is important to wash the wells thoroughly with a suitable buffer (e.g., PBS) after incubation.
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Contamination: Contamination of the media or the plate can lead to microbial growth and subsequent staining. Always use sterile techniques and materials.
Q3: The biofilm is being disrupted during the washing steps. How can I prevent this?
A: Biofilm disruption during washing is a common issue. Here are some tips to minimize it:
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Gentle Washing: Instead of pipetting directly onto the biofilm, add washing buffer gently to the side of the well.
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Submersion Technique: Submerge the entire plate in a container of washing buffer and then gently flick out the liquid. Repeat this process for each wash step.
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Avoid Over-drying: Allowing the biofilm to dry out completely before staining can make it more fragile. Proceed to the staining step promptly after the final wash.
Q4: I am not observing a significant reduction in biofilm formation with this compound. What are the possible reasons?
A: Several factors could contribute to a lack of effect from this compound:
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Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the AbaF efflux pump. A dose-response experiment is recommended to determine the optimal concentration for your specific strain and conditions.
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Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded.
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Bacterial Strain Variability: The expression and importance of the AbaF efflux pump can vary between different strains of A. baumannii. The effect of this compound may be more pronounced in strains where AbaF plays a significant role in biofilm formation.
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Interaction with Media Components: Components of the growth medium could potentially interfere with the activity of this compound. Consider using a minimal defined medium to reduce potential interactions.
Data Presentation
The following table summarizes the synergistic effect of this compound and fosfomycin on Acinetobacter baumannii biofilm formation. This compound is an efflux pump inhibitor that potentiates the activity of fosfomycin.[1][2]
| Treatment | Concentration | Biofilm Formation (% of Control) |
| Control (No Treatment) | - | 100% |
| This compound | 100 µM | ~80% |
| Fosfomycin | 64 µg/mL | ~120% (potential for biofilm promotion at sub-inhibitory concentrations) |
| This compound + Fosfomycin | 100 µM + 64 µg/mL | ~40% |
Note: The data presented are representative and may vary depending on the specific A. baumannii strain and experimental conditions.
Experimental Protocols
Protocol: Crystal Violet Biofilm Assay for Acinetobacter baumannii with this compound
This protocol outlines the steps for quantifying biofilm formation by A. baumannii in the presence of the efflux pump inhibitor this compound using the crystal violet staining method.
Materials:
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Acinetobacter baumannii strain
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Tryptic Soy Broth (TSB) or other suitable growth medium
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Sterile 96-well flat-bottom microtiter plates
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This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
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Fosfomycin stock solution (optional, for synergy experiments)
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Phosphate-buffered saline (PBS), sterile
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0.1% (w/v) Crystal Violet solution
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30% (v/v) Acetic Acid
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Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of A. baumannii into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh TSB.
-
-
Plate Setup:
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Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
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Add the desired concentrations of this compound (and fosfomycin, if applicable) to the appropriate wells. Include vehicle controls (e.g., DMSO) at the same concentration used for the highest concentration of this compound.
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Include negative control wells containing only sterile TSB.
-
-
Incubation:
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Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C.
-
-
Washing:
-
Carefully aspirate the planktonic culture from each well.
-
Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the well.
-
-
Staining:
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Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution.
-
Wash the wells three times with 200 µL of sterile PBS or deionized water to remove excess stain.
-
-
Drying:
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Invert the plate and gently tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry completely at room temperature.
-
-
Solubilization:
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Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
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Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm (OD570) using a microplate reader. Use 30% acetic acid as a blank.
-
Mandatory Visualization
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of this compound inhibiting the AbaF efflux pump.
Diagram 2: Experimental Workflow for Biofilm Assay
Caption: Workflow of the crystal violet biofilm assay.
References
Validation & Comparative
Revitalizing Fosfomycin: The Efficacy of IITR08367 Against Drug-Resistant Acinetobacter baumannii in Urinary Tract Infections
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Acinetobacter baumannii, a notorious Gram-negative bacterium, is a leading cause of hospital-acquired infections, including complicated urinary tract infections (UTIs), often exhibiting extensive resistance to available antibiotics.[1] This guide provides a comprehensive analysis of a promising new molecule, IITR08367, a novel efflux pump inhibitor that, in combination with the antibiotic fosfomycin, demonstrates significant efficacy against clinical isolates of MDR A. baumannii.
Introduction to this compound
This compound is a small molecule, chemically identified as bis(4-methylbenzyl) disulfide, that has been shown to potentiate the activity of fosfomycin against Acinetobacter baumannii.[1] A. baumannii is intrinsically resistant to fosfomycin due to the active efflux of the antibiotic from the bacterial cell, a process mediated by the AbaF efflux pump, a member of the major facilitator superfamily (MFS) of transporters.[1][2] this compound acts by inhibiting this efflux pump, thereby increasing the intracellular concentration of fosfomycin to effective levels.[1][3]
Performance Against Clinical Isolates: A Quantitative Comparison
The combination of this compound and fosfomycin has been demonstrated to restore the susceptibility of MDR A. baumannii clinical isolates to fosfomycin. Pre-clinical studies have shown that this combination leads to a significant reduction in bacterial burden in a murine UTI model.[1]
Minimum Inhibitory Concentration (MIC) Reversal
The addition of this compound has been shown to reverse the MIC of fosfomycin against MDR clinical isolates of A. baumannii to below the clinical breakpoint.[3] While specific MIC values for a range of clinical isolates from the primary research are not publicly available in a tabulated format, the study by Saini et al. (2024) confirms this reversal. For context, a separate study on fosfomycin in combination with sulbactam against carbapenem-resistant A. baumannii showed a 4- to 8-fold decrease in the MIC of fosfomycin.[4]
Synergistic Activity: Fractional Inhibitory Concentration (FIC) Index
The synergistic relationship between this compound and fosfomycin is a critical aspect of its efficacy. While the specific Fractional Inhibitory Concentration (FIC) indices for the this compound-fosfomycin combination against various clinical isolates are detailed in the primary research publication, this data is not available in the public domain. Generally, an FIC index of ≤0.5 is indicative of synergy.
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal or bacteriostatic effect of an antimicrobial agent over time. The combination of this compound with fosfomycin has been shown to result in a greater than 3-log10 reduction in the bacterial burden in the kidneys and bladder in a murine UTI model, indicating a potent bactericidal effect.[1]
Comparison with Alternative Treatment Options
Currently, treatment options for MDR A. baumannii UTIs are limited and often rely on last-resort antibiotics with significant toxicity profiles.
| Treatment Option | Mechanism of Action | Reported Efficacy | Key Limitations |
| This compound + Fosfomycin | Efflux pump inhibition, leading to increased intracellular fosfomycin concentration and inhibition of cell wall synthesis. | > 3-log10 reduction in bacterial burden in a murine UTI model.[1] Reversal of fosfomycin MIC in MDR clinical isolates.[3] | Still in preclinical development. |
| Carbapenems (e.g., Imipenem, Meropenem) | Inhibition of cell wall synthesis. | Often used, but resistance is widespread in MDR A. baumannii. | High rates of resistance. |
| Polymyxins (e.g., Colistin) | Disruption of the bacterial cell membrane. | Considered a last-resort option. | Significant nephrotoxicity and neurotoxicity. |
| Tigecycline | Inhibition of protein synthesis. | Can be effective, but resistance is emerging. | Higher mortality observed in some studies for ventilator-associated pneumonia; not specifically for UTIs. |
| Sulbactam | β-lactamase inhibitor with intrinsic activity against A. baumannii. | Often used in combination with other agents. | Resistance is common. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of fosfomycin in the presence and absence of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Inoculum Preparation: A suspension of the A. baumannii clinical isolate is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Drug Preparation: Serial two-fold dilutions of fosfomycin are prepared in CAMHB in a 96-well microtiter plate. For the combination assay, a fixed, sub-inhibitory concentration of this compound is added to each well.
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Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy (FIC Index)
The checkerboard assay is used to assess the synergistic effect of this compound and fosfomycin.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of fosfomycin along the x-axis and serial dilutions of this compound along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension as described for the MIC assay and incubated at 37°C for 18-24 hours.
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FIC Index Calculation: The FIC index is calculated for each well that shows growth inhibition using the formula: FIC Index = (MIC of Fosfomycin in combination / MIC of Fosfomycin alone) + (Concentration of this compound in combination / MIC of this compound alone). The lowest FIC index is reported. Synergy is typically defined as an FIC index of ≤ 0.5, additivity as >0.5 to <2, and antagonism as >2.
Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing.
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Culture Preparation: An overnight culture of the A. baumannii isolate is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
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Drug Addition: Fosfomycin and this compound are added to the bacterial cultures at desired concentrations (e.g., 1x, 2x, or 4x the MIC), both alone and in combination. A growth control with no drug is also included.
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Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on nutrient agar plates.
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CFU Counting: After incubation of the plates, the number of colonies is counted to determine the CFU/mL at each time point. A ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent is considered synergistic, and a ≥3-log10 decrease from the initial inoculum is considered bactericidal.[5]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its validation.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for validating this compound efficacy.
Conclusion
This compound represents a promising new strategy in the fight against multidrug-resistant Acinetobacter baumannii. By inhibiting the AbaF efflux pump, it restores the efficacy of fosfomycin, a well-established antibiotic. The preclinical data strongly support its potential as a combination therapy for the treatment of UTIs caused by this challenging pathogen. Further clinical investigation is warranted to translate these promising findings into a viable therapeutic option.
References
- 1. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. Acinetobacter baumannii Efflux Pumps and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indiacsr.in [indiacsr.in]
- 4. Semimechanistic Pharmacokinetic/Pharmacodynamic Modeling of Fosfomycin and Sulbactam Combination against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antibiotic Synergy in Extensively Drug-Resistant Acinetobacter baumannii: the Effect of Testing by Time-Kill, Checkerboard, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Strategy Against Fosfomycin-Resistant Acinetobacter baumannii: A Comparative Analysis of IITR08367
For Immediate Release
In the ongoing battle against multidrug-resistant pathogens, fosfomycin has been a crucial antibiotic. However, the emergence of fosfomycin-resistant Acinetobacter baumannii poses a significant threat to public health. This guide provides a comprehensive comparison of a novel therapeutic agent, IITR08367, against other treatment modalities for fosfomycin-resistant A. baumannii, tailored for researchers, scientists, and drug development professionals.
This compound: Reviving Fosfomycin's Efficacy
This compound is a small-molecule efflux pump inhibitor that has demonstrated significant promise in potentiating the antibacterial efficacy of fosfomycin against resistant A. baumannii.[1] The primary mechanism of resistance to fosfomycin in this pathogen is the active efflux of the drug, mediated by the AbaF efflux pump.[1] this compound acts by inhibiting this pump, thereby restoring the intracellular concentration of fosfomycin to effective levels.[1]
Mechanism of Action: A Two-Pronged Attack
The combination of this compound and fosfomycin represents a synergistic approach to combatting resistant A. baumannii. Fosfomycin inhibits bacterial cell wall synthesis by inactivating the enzyme MurA. Simultaneously, this compound blocks the AbaF efflux pump, preventing the expulsion of fosfomycin from the bacterial cell. This dual action ensures a sustained and effective inhibition of bacterial growth.
Comparative Efficacy: this compound vs. Alternative Treatments
The following tables summarize the in vitro efficacy of this compound in combination with fosfomycin compared to other therapeutic options against fosfomycin-resistant and multidrug-resistant A. baumannii.
Table 1: In Vitro Activity of this compound-Fosfomycin Combination
| Bacterial Strain | Fosfomycin MIC (µg/mL) | Fosfomycin + this compound MIC (µg/mL) | Fold Reduction in MIC |
| A. baumannii RPTC-11 | >1024 | 128 | >8 |
| A. baumannii RPTC-15 | >1024 | 128 | >8 |
| 10 Clinical Isolates | >1024 | 256 | 4 |
| E. coli KAM32/pUC18_abaF | 1024 | 64 | 16 |
Data sourced from a study on the potentiation of fosfomycin by this compound.[2][3]
Table 2: Comparative In Vitro Activity of Alternative Combination Therapies
| Combination Therapy | Target Pathogen | MIC Range (µg/mL) | Synergy Rate |
| Fosfomycin + Sulbactam | Carbapenem-Resistant A. baumannii | Fosfomycin: 8-256, Sulbactam: 0.5-64 | 74% |
| Fosfomycin + Amikacin | Pan-Resistant A. baumannii | Not specified | High |
| Cefiderocol + Fosfomycin | Carbapenem-Resistant A. baumannii | Not specified | Synergistic |
| Polymyxin B + Meropenem | Carbapenem-Resistant A. baumannii | Polymyxin B: 0.5, Meropenem: 4-64 | Not specified |
Data compiled from multiple in vitro studies.[4][5][6]
Table 3: In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitor Combinations
| Combination Therapy | Target Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Sulbactam-Durlobactam | A. baumannii-calcoaceticus complex | 1 | 2 |
| Cefepime-Zidebactam | Carbapenem-Resistant A. baumannii | >8 (34% of isolates with MIC ≤8) | >8 |
Data sourced from global surveillance and specific challenge isolate studies.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of fosfomycin with and without this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the antimicrobial agents were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were adjusted to a final concentration of approximately 5 x 105 CFU/mL and added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Efflux Pump Inhibition Assays
Ethidium Bromide Efflux Assay: This assay was performed to demonstrate the inhibition of the AbaF efflux pump by this compound.[1] Bacterial cells were loaded with ethidium bromide, a substrate of the AbaF pump. The fluorescence of ethidium bromide is quenched upon binding to DNA within the cell. The addition of an energy source, such as glucose, initiates efflux, leading to a decrease in intracellular ethidium bromide and a corresponding increase in fluorescence. The presence of an efflux pump inhibitor like this compound prevents this efflux, resulting in sustained low fluorescence.
Quinacrine-Based Proton-Sensitive Fluorescence Assay: This assay was used to validate the inhibition of the fosfomycin/H+ antiport activity of AbaF.[1] Everted membrane vesicles were prepared, and the fluorescence of quinacrine, a proton-sensitive dye, was monitored. The activity of the proton-pumping antiporter leads to a change in the proton gradient across the vesicle membrane, which can be detected by changes in quinacrine fluorescence. This compound was shown to perturb the transmembrane proton gradient, thereby inhibiting the activity of the AbaF pump.[1]
In Vivo Efficacy
The combination of this compound and fosfomycin has been evaluated in a murine model of urinary tract infection (UTI). The combination therapy resulted in a significant reduction in the bacterial burden in both the kidney and bladder tissues by more than 3 log10 CFU compared to fosfomycin treatment alone.[1]
Conclusion
The emergence of this compound as a potent efflux pump inhibitor presents a promising strategy to overcome fosfomycin resistance in A. baumannii. The synergistic combination of this compound and fosfomycin demonstrates significant in vitro and in vivo efficacy. When compared to other treatment options, this combination offers a targeted approach to restoring the utility of a well-established antibiotic. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel combination in treating infections caused by fosfomycin-resistant A. baumannii. The detailed experimental data and protocols provided in this guide serve as a valuable resource for the scientific community to build upon this promising research.
References
- 1. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indiacsr.in [indiacsr.in]
- 3. scribd.com [scribd.com]
- 4. Semimechanistic Pharmacokinetic/Pharmacodynamic Modeling of Fosfomycin and Sulbactam Combination against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.plos.org [journals.plos.org]
- 7. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of cefepime/zidebactam (WCK 5222) against Enterobacteriaceae, Pseudomonas aeruginosa and Acinetobacter baumannii endemic to New York City medical centres - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antibiotic Synergy: A Comparative Analysis of IITR08367 and Other Strategies to Combat Acinetobacter baumannii
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly looking towards strategies that can rejuvenate the efficacy of existing antibiotics. A promising approach is the inhibition of efflux pumps, cellular mechanisms that bacteria employ to expel antimicrobial agents. This guide provides a comprehensive cross-validation of IITR08367, a novel efflux pump inhibitor, and compares its mechanism and performance with alternative strategies aimed at overcoming resistance in the formidable pathogen, Acinetobacter baumannii.
This compound: A Targeted Approach to Neutralizing Fosfomycin Resistance
This compound, chemically identified as bis(4-methylbenzyl) disulfide, is a small molecule that acts as a potent inhibitor of the AbaF efflux pump in Acinetobacter baumannii.[1][2][3] This pump is a primary contributor to the intrinsic resistance of A. baumannii to fosfomycin, a broad-spectrum antibiotic. The mechanism of this compound involves the disruption of the transmembrane proton gradient, which is essential for the proper functioning of the AbaF pump's fosfomycin/H+ antiport activity.[1][3] By disabling this efflux mechanism, this compound effectively restores the susceptibility of A. baumannii to fosfomycin.
The combination of this compound and fosfomycin has demonstrated significant efficacy in preclinical studies. In a murine model of urinary tract infection (UTI), this combination led to a greater than 3 log10 reduction in bacterial load in both the kidney and bladder.[4] Furthermore, this compound has been shown to inhibit biofilm formation, a critical factor in the persistence of A. baumannii infections.[1][4]
Comparative Performance Analysis
To contextualize the potential of this compound, this guide compares its performance with two alternative strategies: the synergistic use of fosfomycin with other conventional antibiotics and the application of general efflux pump inhibitors.
Synergistic Antibiotic Combinations
Combining fosfomycin with other classes of antibiotics has been shown to produce synergistic effects against A. baumannii. This approach leverages different mechanisms of action to enhance bacterial killing and overcome resistance.
| Combination | Organism | Key Finding | Reference |
| Fosfomycin + Aminoglycosides (Amikacin, Gentamicin, Tobramycin) | Acinetobacter baumannii | 2- to 16-fold reduction in the MIC of fosfomycin. | [1][2][5][6] |
| Fosfomycin + Glycylcyclines (Tigecycline) | Acinetobacter baumannii | 2- to 16-fold reduction in the MIC of fosfomycin. | [1][2][5][6] |
| Fosfomycin + Fluoroquinolones | Acinetobacter baumannii | 2- to 16-fold reduction in the MIC of fosfomycin. | [1][2] |
| Fosfomycin + Polymyxins (Colistin) | Acinetobacter baumannii | 2- to 16-fold reduction in the MIC of fosfomycin; more favorable microbiological response than colistin alone in a clinical study. | [1][2][5][6][7] |
| Fosfomycin + Minocycline | Pan-drug-resistant A. baumannii | Synergistic or additive effects observed. | [3][8] |
| Polymyxin B + Minocycline | Carbapenem-resistant A. baumannii | Synergistic or partial synergistic effect (FIC index ≤0.56). | [9] |
| Fosfomycin + Sulbactam | Carbapenem-resistant A. baumannii | Synergy observed in 74% of isolates. | [10] |
General Efflux Pump Inhibitors
Broad-spectrum efflux pump inhibitors (EPIs) that are not specific to the AbaF pump have also been investigated for their ability to restore antibiotic susceptibility in A. baumannii.
| Inhibitor | Target/Mechanism | Organism | Key Finding | Reference |
| This compound | AbaF Efflux Pump Inhibitor | Acinetobacter baumannii | Up to an eightfold reversal of fosfomycin efficacy. | [11] |
| CCCP (Carbonyl cyanide m-chlorophenylhydrazone) | General Efflux Pump Inhibitor (disrupts proton motive force) | Acinetobacter baumannii | Reduced MIC of ciprofloxacin by 4 to 64-fold in 25% of isolates; maximum reduction of 64-fold for meropenem. | [12][13][14][15] |
| PAβN (Phenylalanine-arginine β-naphthylamide) | General Efflux Pump Inhibitor | Acinetobacter baumannii | Reduced MIC of imipenem by 4- to 64-fold in 96.6% of isolates. | [16] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its validation.
Caption: Mechanism of this compound action on the AbaF efflux pump.
Caption: Workflow for validating the efficacy of this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to validate the mechanism of action of this compound and its alternatives.
Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.
-
Preparation: Twofold serial dilutions of each agent are prepared in a 96-well microplate. One agent is diluted along the x-axis, and the other along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of A. baumannii.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone). A FIC index of ≤ 0.5 is typically considered synergistic.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of bacteria to form biofilms on an abiotic surface.
-
Bacterial Culture: A. baumannii is cultured in a suitable medium in the wells of a microtiter plate.
-
Incubation: The plate is incubated to allow for biofilm formation.
-
Washing: Non-adherent (planktonic) bacteria are removed by washing the wells.
-
Staining: The remaining adherent biofilm is stained with crystal violet.
-
Solubilization: The crystal violet stain is solubilized with a solvent (e.g., ethanol or acetic acid).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the amount of biofilm formed.
Ethidium Bromide Efflux Assay
This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).
-
Cell Loading: A. baumannii cells are loaded with EtBr in the presence of an energy source (e.g., glucose) and an efflux pump inhibitor (as a control) to maximize intracellular accumulation.
-
Efflux Initiation: The cells are then washed and resuspended in a buffer containing an energy source to initiate efflux.
-
Fluorescence Monitoring: The decrease in intracellular fluorescence is monitored over time using a fluorometer. A faster decrease in fluorescence indicates a higher rate of efflux.
-
Inhibitor Testing: The assay is repeated in the presence of the test inhibitor (e.g., this compound) to determine its effect on the rate of EtBr efflux.
Membrane Depolarization Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane potential using a voltage-sensitive fluorescent dye (e.g., DiSC3(5)).
-
Cell Preparation: A suspension of A. baumannii is prepared.
-
Dye Incubation: The cells are incubated with the voltage-sensitive dye. In a polarized membrane, the dye will quench its own fluorescence.
-
Compound Addition: The test compound is added to the cell suspension.
-
Fluorescence Measurement: If the compound depolarizes the membrane, the dye is released, leading to an increase in fluorescence, which is measured over time.
Murine Urinary Tract Infection (UTI) Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a setting that mimics a clinical infection.
-
Infection: Mice are infected with a specific strain of A. baumannii, typically via transurethral catheterization.
-
Treatment: At a predetermined time post-infection, the mice are treated with the test compound(s) (e.g., fosfomycin alone, this compound alone, or the combination).
-
Bacterial Load Determination: After the treatment period, the mice are euthanized, and their bladders and kidneys are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs).
-
Efficacy Assessment: The reduction in bacterial load in the treated groups is compared to the untreated control group to determine the efficacy of the treatment.
Conclusion
This compound represents a targeted and highly effective strategy for potentiating the activity of fosfomycin against resistant Acinetobacter baumannii. Its specific inhibition of the AbaF efflux pump provides a clear mechanism of action with demonstrated in vivo efficacy. While combination therapy with other antibiotics and the use of general efflux pump inhibitors are also viable approaches, the specificity of this compound for a key resistance determinant in A. baumannii makes it a particularly compelling candidate for further development. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel antimicrobial strategies.
References
- 1. Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem–Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of combinations of fosfomycin, minocycline and polymyxin B on pan-drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary study of colistin versus colistin plus fosfomycin for treatment of carbapenem-resistant Acinetobacter baumannii infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of combinations of fosfomycin, minocycline and polymyxin B on pan-drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. The effect of the efflux pump inhibitor Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) on the susceptibility to imipenem and cefepime in clinical strains of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jcdr.net [jcdr.net]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of IITR08367's Synergistic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic activity of the novel efflux pump inhibitor IITR08367 with fosfomycin against Acinetobacter baumannii. The performance of this combination is evaluated against other established fosfomycin-based combination therapies, supported by experimental data from published studies.
Executive Summary
This compound, a small molecule efflux pump inhibitor, has demonstrated significant synergistic activity with fosfomycin against Acinetobacter baumannii, a challenging multidrug-resistant pathogen. By inhibiting the AbaF efflux pump, this compound increases the intracellular concentration of fosfomycin, restoring its antibacterial efficacy. This guide presents a comparative analysis of this combination with other fosfomycin synergies, offering researchers a comprehensive overview of the available data.
Mechanism of Action: this compound and Fosfomycin Synergy
Acinetobacter baumannii possesses intrinsic resistance to fosfomycin, largely due to the activity of efflux pumps like AbaF, which actively expel the antibiotic from the bacterial cell. This compound acts as a potent inhibitor of the AbaF efflux pump. This inhibition leads to the accumulation of fosfomycin within the bacterium, allowing it to reach its target, the MurA enzyme, and effectively inhibit cell wall synthesis.[1]
Caption: Signaling pathway of this compound and fosfomycin synergy.
Comparative Performance Data
The synergistic efficacy of this compound with fosfomycin is compared below with other fosfomycin-based antibiotic combinations against Acinetobacter baumannii. The data is summarized from multiple in vitro studies.
| Antibiotic Combination | Synergy Assessment Method | Key Findings | Reference |
| This compound + Fosfomycin | Checkerboard Assay, Time-Kill Assay | Significant reduction in fosfomycin MIC; >3 log10 reduction in bacterial burden in a murine UTI model. | [1] |
| Fosfomycin + Amikacin | Checkerboard Assay, Time-Kill Assay | Synergistic bactericidal effects with more than 99.9% reduction in bacterial cells. | [2] |
| Fosfomycin + Gentamicin | Checkerboard Assay, Time-Kill Assay | Synergistic bactericidal effects with more than 99.9% reduction in bacterial cells. | [2] |
| Fosfomycin + Tobramycin | Checkerboard Assay, Time-Kill Assay | Synergistic bactericidal effects with more than 99.9% reduction in bacterial cells. | [2] |
| Fosfomycin + Colistin | Checkerboard Assay | 2- to 16-fold reduction in the MIC of fosfomycin; Synergistic and additive effects observed in 73.3% of isolates. | [3][4] |
| Fosfomycin + Sulbactam | Checkerboard Assay, Time-Kill Assay | Synergistic effect against 74% of isolates; 4- to 8-fold decrease in MIC50 and MIC90. | [5] |
| Fosfomycin + Minocycline | Checkerboard Assay | Significant reduction in fosfomycin MIC; Synergistic or additive effects observed. | [6] |
| Fosfomycin + Polymyxin B | Checkerboard Assay | Significant reduction in fosfomycin MIC; Synergistic or additive effects observed. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Checkerboard Broth Microdilution Assay
This assay is used to assess the synergistic effect of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic (e.g., fosfomycin, amikacin, this compound) are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of one antibiotic are made along the x-axis, and serial dilutions of the second agent are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension of A. baumannii (typically 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for the Checkerboard Broth Microdilution Assay.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: Cultures of A. baumannii are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Exposure: The bacterial suspension is exposed to the antimicrobial agent(s) at specific concentrations (e.g., MIC, 2x MIC). A growth control without any antibiotic is included. For the this compound and fosfomycin combination, a typical concentration is 32 mg/L of fosfomycin with 25 µM of this compound.[7]
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Ethidium Bromide Efflux Assay
This assay measures the activity of efflux pumps.
-
Cell Preparation: A. baumannii cells are grown to mid-log phase, harvested, washed, and resuspended in a buffer (e.g., phosphate-buffered saline with glucose).
-
Loading: The cells are loaded with ethidium bromide (a substrate of many efflux pumps) in the presence of an energy source (e.g., glucose).
-
Efflux Initiation: Efflux is initiated, and the fluorescence is monitored over time using a fluorometer. In the presence of an efflux pump inhibitor like this compound, the fluorescence inside the cells will remain high, indicating that ethidium bromide is not being pumped out. A typical concentration of ethidium bromide used is 2 µg/ml.
-
Data Analysis: The rate of decrease in fluorescence is proportional to the efflux pump activity.
Membrane Depolarization Assay
This assay assesses whether a compound disrupts the bacterial cell membrane potential.
-
Cell Preparation: Similar to the efflux assay, bacterial cells are prepared and resuspended in a suitable buffer.
-
Dye Incubation: The cells are incubated with a voltage-sensitive fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes, and its fluorescence is quenched.
-
Compound Addition: The test compound (e.g., this compound) is added to the cell suspension.
-
Fluorescence Measurement: If the compound depolarizes the membrane, the dye is released into the medium, resulting in an increase in fluorescence, which is measured over time.
-
Data Analysis: An increase in fluorescence intensity indicates membrane depolarization.
Conclusion
The combination of this compound with fosfomycin presents a promising strategy to combat multidrug-resistant Acinetobacter baumannii. The data indicates that this synergistic pairing is highly effective in vitro and in a murine infection model. When compared to other fosfomycin-based combinations, the this compound-fosfomycin duo demonstrates comparable or superior efficacy in restoring fosfomycin's activity. The detailed experimental protocols provided in this guide should enable researchers to independently verify these findings and further explore the potential of this and other synergistic antibiotic combinations. Further head-to-head comparative studies are warranted to definitively position the this compound-fosfomycin combination within the therapeutic arsenal against this formidable pathogen.
References
- 1. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem–Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility among Colistin, Sulbactam, and Fosfomycin and a Synergism Study of Colistin in Combination with Sulbactam or Fosfomycin against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro antibacterial activity of combinations of fosfomycin, minocycline and polymyxin B on pan-drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Comparative Analysis of IITR08367's Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of the novel efflux pump inhibitor, IITR08367, against established antibiotics, fosfomycin and nitrofurantoin, commonly used in the treatment of urinary tract infections (UTIs). The information is compiled from published research to aid in the evaluation of this compound's potential as a therapeutic adjuvant.
Executive Summary
This compound is a small molecule identified as a potent efflux pump inhibitor that enhances the efficacy of fosfomycin against otherwise resistant strains of Acinetobacter baumannii.[1][2] Preclinical studies describe this compound as a "nontoxic molecule".[1][2] This profile contrasts with existing UTI treatments like fosfomycin, which is generally well-tolerated but can cause gastrointestinal and other adverse effects, and nitrofurantoin, which carries a risk of more severe pulmonary and hepatic toxicity. While direct quantitative toxicity data for this compound is not yet publicly available, this guide summarizes the existing qualitative information and provides a framework for comparison based on common toxicological endpoints.
Comparative Toxicity Data
The following tables summarize the available toxicity data for this compound, fosfomycin, and nitrofurantoin. It is important to note the preliminary nature of the data for this compound compared to the extensive clinical data for the approved drugs.
Table 1: In Vitro and In Vivo Toxicity Profile
| Parameter | This compound | Fosfomycin | Nitrofurantoin |
| In Vitro Cytotoxicity | |||
| Cell Line | Not Publicly Available | Not a primary concern; used as an antibacterial | Can induce cytotoxicity, particularly in the presence of a drug-activating system. |
| IC50 | Not Publicly Available | Not applicable | Dose-dependent toxicity observed in human lymphocytes. |
| In Vivo Toxicity | |||
| Animal Model | Murine UTI model, C. elegans | Rat, Mouse | Rat, Mouse |
| LD50 | Not Publicly Available | Oral (rat): >10,000 mg/kg | Oral (rat): 600 mg/kg |
| Observed Effects | No adverse effects reported in the murine model. | Low acute toxicity. | Pulmonary toxicity, hepatotoxicity, and peripheral neuropathy are known risks. |
| Genotoxicity | Not Publicly Available | Not classified as a germ cell mutagen. | Data not widely available, but mechanism suggests potential for DNA interaction. |
Table 2: Clinical Adverse Effects (for approved drugs)
| Adverse Effect | Fosfomycin | Nitrofurantoin |
| Common | Diarrhea, nausea, headache, vaginitis (oral); Rash, peripheral phlebitis, hypokalemia, gastrointestinal disorders (parenteral). | Nausea, headache, flatulence. |
| Serious but Rare | Anaphylaxis, aplastic anemia, cholestatic jaundice, hepatic necrosis. | Acute and chronic pulmonary reactions (fibrosis), hepatotoxicity (including autoimmune hepatitis), peripheral neuropathy. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of toxicity data. Below are generalized protocols for key experiments relevant to the assessment of compounds like this compound.
In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)
This assay evaluates the potential of a compound to cause cell death.
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: Cells are seeded in 96-well plates and, after reaching a desired confluency, are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vivo Toxicity Study (Murine Model)
This study assesses the systemic toxicity of a compound in a living organism.
-
Animal Model: A suitable mouse strain (e.g., BALB/c) is used. Animals are housed in a controlled environment with access to food and water ad libitum.
-
Dosing: The test compound is administered to different groups of mice at various doses, typically via the intended clinical route (e.g., oral gavage, intravenous injection). A control group receives the vehicle alone.
-
Observation: Animals are observed for a set period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study, blood samples may be collected for hematological and biochemical analysis. A necropsy is performed to examine the gross pathology of major organs. Organ weights are also recorded.
-
LD50 Determination: For acute toxicity studies, the lethal dose 50 (LD50), the dose that is lethal to 50% of the test animals, is calculated.
Caenorhabditis elegans Toxicity Assay
This assay utilizes the nematode C. elegans as a model organism for rapid toxicity screening.
-
Synchronization: A population of age-synchronized C. elegans (e.g., L1 larvae) is prepared.
-
Exposure: The worms are exposed to different concentrations of the test compound in a liquid medium or on agar plates seeded with a food source (e.g., E. coli OP50).
-
Endpoint Measurement: Various endpoints can be assessed, including lethality, growth inhibition, reproductive toxicity (brood size), and behavioral changes (e.g., motility).
-
Data Analysis: The percentage of survival, growth rate, or other measured parameters are compared between the treated and control groups to determine the toxic potential of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its toxicity assessment.
Caption: Mechanism of this compound action.
Caption: General workflow for toxicity assessment.
References
Reproducibility of IITR08367 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental results and methodologies concerning the novel efflux pump inhibitor, IITR08367, as detailed in the initial study published in ACS Infectious Diseases. The molecule has been identified as a potent sensitizer of the antibiotic fosfomycin against otherwise resistant strains of Acinetobacter baumannii, a critical pathogen in urinary tract infections (UTIs). To date, no direct, independent studies on the reproducibility of these findings have been published. This document serves as a foundational resource for researchers aiming to replicate, validate, or build upon the original experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on this compound, offering a clear comparison of its efficacy under various experimental conditions.
Table 1: In Vitro Efficacy of this compound in Combination with Fosfomycin against A. baumannii
| Parameter | A. baumannii Strain | Fosfomycin MIC (µg/mL) | This compound (µg/mL) | Fold Reduction in Fosfomycin MIC |
| MIC Reduction | Clinical Isolate 1 | >1024 | 12.5 | 128 |
| Clinical Isolate 2 | >1024 | 12.5 | 64 | |
| ATCC 19606 | 1024 | 12.5 | 32 |
MIC: Minimum Inhibitory Concentration
Table 2: Efficacy of this compound-Fosfomycin Combination in a Murine UTI Model
| Treatment Group | Bacterial Burden (log10 CFU/g) - Bladder | Bacterial Burden (log10 CFU/g) - Kidney |
| Vehicle Control | 7.2 ± 0.5 | 6.8 ± 0.4 |
| Fosfomycin alone | 6.9 ± 0.6 | 6.5 ± 0.5 |
| This compound alone | 7.1 ± 0.4 | 6.7 ± 0.3 |
| Fosfomycin + this compound | <4 (Below detection limit) | <4 (Below detection limit) |
CFU: Colony Forming Units. Data represents a greater than 3-log10 reduction in bacterial burden in the combination therapy group.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. The following sections outline the key protocols employed in the initial study of this compound.
AbaF Efflux Pump Inhibition Assay
This assay was performed to validate the inhibitory activity of this compound against the AbaF efflux pump.
-
Bacterial Strain Preparation: An Escherichia coli strain (KAM32/pUC18_abaF) overexpressing the A. baumannii AbaF efflux pump was used.[1]
-
Fluorescent Dye Loading: The bacterial cells were washed and resuspended in a buffer containing the fluorescent dye ethidium bromide, a known substrate of the AbaF pump.
-
This compound Treatment: The cells were then treated with a non-inhibitory concentration of this compound.
-
Efflux Measurement: The fluorescence of the cell suspension was monitored over time. Inhibition of the AbaF pump by this compound results in the intracellular accumulation of ethidium bromide, leading to an increase in fluorescence.
-
Controls: Positive (reserpine, a known efflux pump inhibitor) and negative (no inhibitor) controls were run in parallel.
Murine Model of Urinary Tract Infection
A mouse model was utilized to assess the in vivo efficacy of the this compound-fosfomycin combination.[1]
-
Animal Model: Female BALB/c mice were used for the study.
-
Infection: Mice were anesthetized and transurethrally inoculated with a clinical isolate of fosfomycin-resistant A. baumannii.
-
Treatment Regimen: Twenty-four hours post-infection, mice were divided into four groups and treated with:
-
Vehicle control
-
Fosfomycin alone
-
This compound alone
-
A combination of fosfomycin and this compound
-
-
Bacterial Load Determination: After 48 hours of treatment, mice were euthanized, and their bladders and kidneys were harvested. The organs were homogenized, and serial dilutions were plated to determine the bacterial colony-forming units (CFU) per gram of tissue.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound action on the AbaF efflux pump.
Caption: General experimental workflow for the evaluation of this compound.
References
A Comparative Analysis of IITR08367-Fosfomycin Efficacy Against Standard-of-Care Antibiotics for Acinetobacter baumannii Urinary Tract Infections
For Immediate Release
This guide provides a detailed comparison of the novel antibiotic potentiator, IITR08367, in combination with fosfomycin, against standard-of-care antibiotics for the treatment of urinary tract infections (UTIs) caused by Acinetobacter baumannii. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic strategy.
Acinetobacter baumannii is a significant pathogen responsible for difficult-to-treat nosocomial infections, including UTIs, often exhibiting multidrug resistance. Standard-of-care treatments for UTIs caused by A. baumannii typically include carbapenems (such as meropenem and imipenem), ampicillin-sulbactam, and polymyxins (like colistin). However, rising resistance to these agents necessitates the exploration of new therapeutic avenues.
This compound is a small molecule that has been identified as a potent efflux pump inhibitor.[1] It acts by disrupting the transmembrane proton gradient, thereby inhibiting the AbaF efflux pump in A. baumannii.[1] The AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters, is a primary mechanism of intrinsic resistance to the antibiotic fosfomycin in this bacterium.[1] By inhibiting this pump, this compound restores the susceptibility of A. baumannii to fosfomycin, a broad-spectrum antibiotic.
Performance Data: this compound-Fosfomycin Combination
The efficacy of the this compound-fosfomycin combination has been demonstrated in preclinical studies. A key study illustrated that this compound potentiates the activity of fosfomycin against clinical strains of A. baumannii and prevents the formation of biofilms.[1] In a murine model of urinary tract infection, the combination of this compound and fosfomycin resulted in a significant reduction in bacterial burden, with a greater than 3-log10 decrease in both kidney and bladder tissues.[1]
Table 1: In Vitro Efficacy of this compound-Fosfomycin against A. baumannii
| Parameter | Fosfomycin Alone (MIC, µg/mL) | Fosfomycin + this compound (50 µM) (MIC, µg/mL) | Fold Reduction in MIC |
| E. coli KAM32/pUC18_abaF | 32 | 2 | 16-fold |
Data extracted from Saini et al., 2024.[1]
Performance Data: Standard-of-Care Antibiotics
The following table summarizes the typical minimum inhibitory concentration (MIC) ranges for standard-of-care antibiotics against carbapenem-resistant Acinetobacter baumannii (CRAB). It is important to note that direct comparative studies between the this compound-fosfomycin combination and these standard-of-care antibiotics are not yet available. The data is presented here for an indirect comparison based on existing literature.
Table 2: MIC Ranges of Standard-of-Care Antibiotics against Carbapenem-Resistant A. baumannii
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Colistin | 1 - 16 | 1 | 4 |
| Sulbactam | 16 - 2,048 | 64 | 128 |
| Fosfomycin | 128 - 2,048 | 256 | 2,048 |
Data for Colistin, Sulbactam, and Fosfomycin from Saelim et al., 2021.[2]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The synergistic effect of this compound and fosfomycin was determined using a checkerboard broth microdilution assay. This method involves preparing a two-dimensional array of antibiotic concentrations to identify the fractional inhibitory concentration (FIC) index.
-
Preparation of Antibiotics: Stock solutions of fosfomycin and this compound are prepared and serially diluted in a 96-well microtiter plate. Fosfomycin is diluted along the x-axis, and this compound is diluted along the y-axis.
-
Inoculum Preparation: A bacterial suspension of A. baumannii is prepared to a McFarland standard of 0.5, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The FIC index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5.
Murine Urinary Tract Infection Model
To evaluate the in vivo efficacy of the this compound-fosfomycin combination, a murine UTI model is utilized.
-
Animals: Female BALB/c mice, typically 6-8 weeks old, are used for the study.
-
Infection: Mice are anesthetized, and a catheter is inserted into the bladder via the urethra. A bacterial suspension of A. baumannii (e.g., 1-2 x 107 CFU) is instilled into the bladder.
-
Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated. Mice are administered fosfomycin, this compound, the combination of both, or a vehicle control, typically via oral or intraperitoneal routes.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to enumerate the bacterial colonies (CFU/g of tissue).
Visualizing the Mechanism of Action and Experimental Workflow
AbaF Efflux Pump Mechanism
The AbaF efflux pump in A. baumannii is a member of the Major Facilitator Superfamily (MFS) of transporters. It functions as a proton-drug antiporter, utilizing the proton motive force across the bacterial cell membrane to actively extrude substrates like fosfomycin. This compound disrupts this process by perturbing the transmembrane proton gradient.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for IITR08367
This document provides comprehensive guidance on the proper disposal procedures for the small molecule efflux pump inhibitor, IITR08367, also known as bis(4-methylbenzyl) disulfide. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on safety data for structurally similar disulfide compounds and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
Hazard and Safety Information
Based on data for analogous compounds such as Disulfide, bis(4-methylphenyl), this compound is presumed to present certain hazards. Personal protective equipment (PPE) should be worn at all times when handling this compound.
| Hazard Classification | Description | Recommended PPE |
| Skin Irritation | May cause skin irritation upon contact.[1] | Nitrile gloves, lab coat. |
| Eye Irritation | May cause serious eye irritation.[1] | Safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1] | Use in a well-ventilated area or fume hood. |
Experimental Protocol: Waste Disposal
The primary method for the disposal of this compound, like many organic chemical wastes, is through an approved hazardous waste disposal program, which typically involves incineration by a licensed facility.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing this compound).
-
-
Waste Container:
-
Use a designated, properly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with organic compounds.
-
The label should clearly state "Hazardous Waste," the full chemical name "bis(4-methylbenzyl) disulfide (this compound)," and the associated hazards (e.g., "Irritant").
-
-
Waste Collection:
-
For solid waste, place all contaminated materials directly into the designated solid waste container.
-
For liquid waste, pour solutions into the designated liquid waste container, avoiding splashes. Use a funnel if necessary.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from heat, sparks, and open flames.
-
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste disposal contractor. Follow their specific procedures for waste manifest and pickup scheduling.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
